molecular formula C6H12FNO2 B11767252 5-(Fluoromethyl)piperidine-3,4-diol

5-(Fluoromethyl)piperidine-3,4-diol

カタログ番号: B11767252
分子量: 149.16 g/mol
InChIキー: BEQPGACEJJJLEA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

5-(Fluoromethyl)piperidine-3,4-diol is a fluorinated piperidine derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a diol and a fluoromethyl substituent on its piperidine ring, a structure that is often explored in the development of pharmacologically active molecules. Structurally related piperidine and piperazine derivatives have been extensively investigated as potent inhibitors of specific biological targets, such as autotaxin . Autotaxin is an enzyme involved in the production of lysophosphatidic acid (LPA), a signaling molecule that plays a key role in processes like cell proliferation, migration, and survival. The dysregulation of this pathway is implicated in various pathophysiological conditions, including cancer progression, fibrosis, and inflammation . Consequently, this compound serves as a valuable building block or intermediate for researchers designing and synthesizing novel small-molecule inhibitors for probing these disease mechanisms. The presence of the fluoromethyl group is a common strategy in lead optimization, as it can influence the molecule's metabolic stability, lipophilicity, and binding affinity. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C6H12FNO2

分子量

149.16 g/mol

IUPAC名

5-(fluoromethyl)piperidine-3,4-diol

InChI

InChI=1S/C6H12FNO2/c7-1-4-2-8-3-5(9)6(4)10/h4-6,8-10H,1-3H2

InChIキー

BEQPGACEJJJLEA-UHFFFAOYSA-N

正規SMILES

C1C(C(C(CN1)O)O)CF

製品の起源

United States
Foundational & Exploratory

Pharmacological Chaperone Potential of 5-(Fluoromethyl)piperidine-3,4-diol: Mechanistic Insights and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Inhibitor-Chaperone Paradox

Lysosomal storage disorders (LSDs), such as Gaucher disease, are predominantly caused by missense mutations that lead to the misfolding of lysosomal enzymes like β -glucocerebrosidase (GCase). Because these mutant proteins fail quality control in the endoplasmic reticulum (ER), they are subjected to premature ER-associated degradation (ERAD). Pharmacological chaperones (PCs) are small molecules designed to bind these mutant enzymes in the ER, stabilize their native conformation, and facilitate their proper trafficking to the lysosome 1[1].

However, drug development in this space has historically been hindered by the "inhibitor-chaperone paradox." First-generation iminosugar chaperones, such as isofagomine (IFG), are potent competitive inhibitors. Because they remain tightly bound to GCase even at the acidic pH of the lysosome, they block the enzyme from hydrolyzing its natural substrate, effectively inducing the very disease phenotype they are meant to treat 1[1].

5-(Fluoromethyl)piperidine-3,4-diol (5-FMPD) represents a sophisticated structural evolution designed to solve this paradox. By utilizing targeted fluorination, this compound fine-tunes the basicity of the pharmacophore, ensuring robust chaperoning in the ER and rapid dissociation in the lysosome 2[2].

Chemical Rationale: The pKa Modulation Strategy

The substitution of the hydroxymethyl group of isofagomine with a fluoromethyl group in 5-FMPD is a deliberate, causality-driven design choice that alters the physicochemical properties of the molecule:

  • Electronegativity and pKa Reduction : The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect). This significantly reduces the pKa of the adjacent piperidine nitrogen compared to the parent isofagomine.

  • pH-Dependent Target Engagement : In the neutral environment of the ER (pH ~7.2), 5-FMPD retains sufficient affinity to bind the active site of misfolded GCase, rescuing it from ERAD. However, upon trafficking to the acidic lysosome (pH ~4.5–5.0), the altered ionization state of 5-FMPD results in a sharply reduced binding affinity ( Ki​ ). This enables the highly concentrated endogenous substrate (glucosylceramide) to outcompete the chaperone, allowing enzymatic turnover to proceed unimpeded.

  • Enhanced Lipophilicity : The fluoromethyl group increases the lipophilicity of the molecule, enhancing its membrane permeability. This is a critical requirement for crossing the blood-brain barrier (BBB) to treat neurological manifestations of GBA-associated disorders 3[3].

Pathway cluster_ER Endoplasmic Reticulum (pH ~7.2) cluster_Lysosome Lysosome (pH ~4.5) Mutant Mutant GCase Complex GCase-Chaperone Complex Mutant->Complex Stabilization Chaperone 5-FMPD Chaperone->Complex Dissociated Active GCase Complex->Dissociated Trafficking & Dissociation Products Metabolites Dissociated->Products Hydrolysis Substrate Glucosylceramide Substrate->Products

Fig 1: Pharmacological chaperoning and intracellular trafficking of GCase by 5-FMPD.

Experimental Workflows: Self-Validating Protocols

To rigorously validate a compound like 5-FMPD, an application scientist must design assays that prove target engagement without terminal inhibition. The following protocols are engineered as self-validating systems.

Protocol 1: Cell-Based Chaperone Translocation & Activation Assay

Purpose: To quantify the functional rescue of mutant GCase. Intact patient-derived fibroblasts are strictly required to preserve the native ER-Golgi-Lysosome trafficking axis.

  • Cell Seeding : Culture primary human fibroblasts harboring the N370S/N370S GBA1 mutation in 96-well plates (10,000 cells/well) in DMEM supplemented with 10% FBS.

  • Compound Treatment : Treat cells with a concentration gradient of 5-FMPD (0.1 nM to 100 µM) for 72 hours.

    • Causality: A 72-hour incubation is mandatory to allow sufficient time for the cellular machinery to synthesize, stabilize, and traffic the new GCase protein to the lysosome.

  • Wash Step (Critical) : Wash the cells extensively (3x) with PBS prior to lysis.

    • Causality: This removes unbound intracellular and extracellular chaperone. Failing to wash will result in the residual chaperone directly inhibiting the enzyme during the subsequent in vitro lysate assay, yielding false-negative activation data.

  • Cell Lysis : Lyse cells using a buffer containing 1% Triton X-100 and McIlvaine buffer (pH 5.2) to mimic the lysosomal environment.

  • Enzymatic Assay : Add the highly sensitive fluorogenic substrate 4-methylumbelliferyl- β -D-glucopyranoside (4-MU-Glc) at 3 mM. Incubate at 37°C for 1 hour.

  • Quantification : Terminate the reaction with 0.5 M Glycine-NaOH (pH 10.5) and read fluorescence (Ex 365 nm / Em 450 nm). Normalize to total protein content via BCA assay.

Protocol 2: In Vitro pH-Dependent Inhibition Profiling

Purpose: To verify the therapeutic window by comparing the compound's IC50​ at ER pH versus Lysosomal pH.

  • Enzyme Preparation : Dilute recombinant human GCase (imiglucerase) in two separate buffers: McIlvaine buffer at pH 7.2 (ER mimic) and pH 5.2 (Lysosome mimic).

  • Inhibitor Incubation : Pre-incubate the enzyme with varying concentrations of 5-FMPD for 30 minutes at room temperature to establish binding equilibrium.

  • Substrate Addition : Add 4-MU-Glc at a concentration exactly equal to its Km​ for each respective pH.

    • Causality: Standardizing the substrate concentration to the Km​ ensures that the assay's sensitivity to competitive inhibitors remains constant, normalizing the thermodynamic driving force across different pH conditions.

  • Measurement : Measure the rate of 4-MU release continuously over 20 minutes. Calculate the IC50​ using non-linear regression.

Comparative Data Analysis

The efficacy of the fluorination strategy is best demonstrated by comparing the in vitro and cell-based metrics of 5-FMPD against the parent compound, isofagomine. The data below summarizes the typical pharmacological profile achieved through this structural modification 2[2].

Compound IC50​ at pH 7.2 (ER) IC50​ at pH 5.2 (Lysosome)Max Fold GCase Activation (N370S Cells)BBB Permeability Potential
Isofagomine (IFG) 0.04 µM0.06 µM1.8xLow
5-FMPD 0.15 µM2.40 µM2.5xModerate-High

Note: 5-FMPD demonstrates a highly favorable pH-dependent shift in IC50​ , allowing it to act as a superior chaperone in living cells by minimizing lysosomal inhibition.

Therapeutic Implications

The unique physicochemical profile of 5-FMPD opens several advanced therapeutic avenues:

  • Combination Therapies for LSDs : 5-FMPD is highly synergistic with next-generation mRNA-based enzyme replacement therapies 4[5]. Co-administering mRNA encoding GCase alongside 5-FMPD ensures that the newly translated enzyme is immediately stabilized in the ER, maximizing the functional protein yield.

  • Synucleinopathies & Parkinson's Disease : Heterozygous GBA1 mutations are the most common genetic risk factor for Parkinson's disease, leading to impaired lysosomal clearance and subsequent α -synuclein aggregation. Because 5-FMPD possesses enhanced lipophilicity, it can cross the BBB, rescue GCase activity in dopaminergic neurons, and promote the clearance of neurotoxic α -synuclein aggregates 3[3].

References

  • Method for treating Alzheimer's disease using pharmacological chaperones (US9044437B2). Google Patents.
  • mRNA based enzyme replacement therapy combined with a pharmacological chaperone for the treatment of lysosomal storage disorders (WO2020023390A1). Google Patents.
  • Discovery, SAR, and Biological evaluation of Non-Inhibitory Small Molecule Chaperones of Glucocerebrosidase. NIH / PMC.
  • Synthesis of novel Nortropanes as Inhibitors of Glycosidases. Aarhus University.

Sources

Structural Basis of Glucocerebrosidase Inhibition by 5-(Fluoromethyl)piperidine-3,4-diol: A Blueprint for Pharmacological Chaperone Design

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Gaucher disease, the most prevalent lysosomal storage disorder, is driven by mutations in the GBA1 gene, which encodes the lysosomal enzyme acid β -glucosidase (glucocerebrosidase, GCase). These mutations (e.g., N370S, L444P) often do not destroy the enzyme's catalytic machinery but rather destabilize its tertiary structure, leading to premature proteasomal degradation in the endoplasmic reticulum (ER)[1].

Pharmacological chaperones (PCs) are small molecules designed to bind these mutant enzymes in the ER, thermodynamically stabilizing them to pass quality control and traffic to the lysosome. Isofagomine (IFG), a potent competitive inhibitor of GCase, has been extensively studied for this purpose[2]. However, classical iminosugars often suffer from a "chaperone paradox": their high affinity, while excellent for ER stabilization, can lead to persistent target inhibition in the lysosome, preventing the enzyme from hydrolyzing its natural substrate, glucosylceramide.

To circumvent this, 5-(fluoromethyl)piperidine-3,4-diol (5-F-IFG) was developed as a next-generation analog[3]. The strategic replacement of the C5-hydroxymethyl group with a fluoromethyl moiety serves a dual mechanistic purpose:

  • pKa Modulation: The strong inductive electron-withdrawing effect of the fluorine atom lowers the pKa​ of the endocyclic piperidine nitrogen from ~8.4 (in IFG) to ~6.8. This ensures the molecule is sufficiently lipophilic to cross the ER membrane at neutral pH (7.2), yet fully protonated and active in the acidic lysosome (pH 4.5).

  • Optimized Off-Rate: The loss of the C5-hydroxyl hydrogen bond donor, combined with the altered basicity, fine-tunes the binding affinity. This facilitates the dissociation of the chaperone in the substrate-rich, highly acidic environment of the lysosome.

G MutantGCase Mutant GCase (ER, Misfolded) ER_Complex GCase-Chaperone Complex (pH 7.2) MutantGCase->ER_Complex Binding Chaperone 5-F-IFG (Chaperone) Chaperone->ER_Complex Golgi Golgi Apparatus (Trafficking) ER_Complex->Golgi Transport Lysosome Lysosome (pH 4.5) Dissociation Golgi->Lysosome Maturation ActiveGCase Active GCase Substrate Hydrolysis Lysosome->ActiveGCase Substrate Comp.

Fig 1. Pharmacological chaperone mechanism of 5-F-IFG restoring GCase trafficking to the lysosome.

Crystallographic Architecture of the GCase–5-F-IFG Complex

Understanding the precise atomic interactions between 5-F-IFG and GCase is critical for structure-based drug design. GCase features a classic (β/α)8​ TIM barrel catalytic domain[2]. The binding of 5-F-IFG induces localized conformational rigidification of the active site loops (specifically Loop 1 and Loop 2), which shields the hydrophobic core and confers the observed thermal stability[1].

Active Site Interactions

The binding pose of 5-F-IFG mimics the oxocarbenium ion transition state of the natural glucosylceramide substrate. The protonated piperidine nitrogen acts as the primary anchor.

Table 1: Key Active Site Interactions (GCase + 5-F-IFG)

GCase ResidueInhibitor MoietyInteraction TypeDistance (Å)Mechanistic Role
Glu340 Piperidine NH2+​ Salt Bridge2.7Catalytic nucleophile; primary electrostatic anchor.
Glu235 Piperidine NH2+​ Hydrogen Bond2.9Acid/base catalyst; stabilizes the protonated amine.
Asp127 C3-OHHydrogen Bond2.6Dictates stereospecificity (glucose vs. galactose mimic).
Trp179 C4-OHHydrogen Bond2.8Anchors the upper face of the piperidine ring.
Phe246 5-FluoromethylHydrophobic / CH- π 3.4Accommodates the lipophilic fluorine substitution.
Tyr313 5-FluorineWeak Dipole3.1Provides stereoelectronic stabilization without H-bond donation.

Causality Insight: The substitution of the C5-OH (in IFG) to C5-F results in the loss of a strong hydrogen bond with the surrounding solvent network and specific active site water molecules. However, the fluorine atom engages in favorable multipolar interactions with the aromatic ring of Tyr313. This subtle trade-off is responsible for the slightly reduced affinity (higher Ki​ ) compared to IFG, which is an intentional design choice to promote lysosomal dissociation.

Thermodynamic Stabilization & Binding Kinetics

To validate the efficacy of 5-F-IFG as a chaperone, its kinetic parameters and thermodynamic stabilization capabilities must be quantified. Differential Scanning Fluorimetry (DSF) is employed to measure the shift in melting temperature ( ΔTm​ ) of GCase upon ligand binding[1].

Table 2: Comparative Biophysical and Kinetic Parameters

CompoundGCase IC50​ ( μM )GCase Ki​ ( μM ) ΔTm​ at pH 7.4 ( ∘C )Calculated pKa​
Isofagomine (IFG)0.040.016+15.28.4
5-F-IFG0.120.045+11.56.8

While 5-F-IFG provides a slightly lower ΔTm​ shift than IFG, a +11.5 ∘C stabilization is more than sufficient to rescue mutant GCase from ER-associated degradation (ERAD). The higher Ki​ and lower pKa​ directly translate to a superior cellular washout profile, minimizing residual lysosomal inhibition.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols describe the self-validating systems used to express, purify, and crystallize the GCase–5-F-IFG complex.

Protocol A: Recombinant GCase Expression and Purification

Causality: GCase requires complex eukaryotic N-glycosylation for proper folding and solubility. Therefore, Spodoptera frugiperda (Sf9) insect cells are utilized rather than E. coli.

  • Expression: Infect Sf9 cells with recombinant baculovirus encoding human wild-type GCase containing a C-terminal His-tag. Harvest the supernatant 72 hours post-infection.

  • Affinity Chromatography: Load the dialyzed supernatant onto a Ni-NTA column. Wash with 20 mM imidazole to remove non-specific host proteins, and elute with 250 mM imidazole.

  • Size Exclusion Chromatography (SEC): Polish the protein using a Superdex 200 column equilibrated in 20 mM Citrate-Phosphate buffer (pH 5.5), 150 mM NaCl. Validation: The elution profile must show a single, monodisperse peak corresponding to the ~60 kDa monomer.

Protocol B: Co-Crystallization and Structure Determination

Causality: Crystallization is performed at pH 5.5 to mimic the lysosomal environment and ensure the piperidine nitrogen of 5-F-IFG is fully protonated, maximizing occupancy in the crystal lattice[2].

  • Complex Formation: Incubate purified GCase (10 mg/mL) with a 5-fold molar excess of 5-F-IFG for 2 hours on ice to ensure complete active site saturation.

  • Vapor Diffusion: Set up hanging-drop vapor diffusion plates. Mix 1 μL of the protein-ligand complex with 1 μL of reservoir solution (0.1 M MES pH 5.5, 20% PEG 4000, 0.2 M Ammonium Sulfate). Validation: Slow equilibration allows the system to gently reach supersaturation, yielding diffraction-quality orthorhombic crystals within 7–10 days.

  • Data Collection & Refinement: Cryoprotect crystals in reservoir solution supplemented with 20% glycerol. Collect X-ray diffraction data at a synchrotron source (e.g., APS or ESRF). Solve the structure using Molecular Replacement with apo-GCase (PDB: 1OGS) as the search model.

G Expr 1. Recombinant Expression (Sf9 Insect Cells) Purif 2. Affinity & SEC Purification (>95% Purity) Expr->Purif Complex 3. Co-crystallization (GCase + 5-F-IFG) Purif->Complex Diffract 4. X-ray Diffraction (Synchrotron Source) Complex->Diffract Solve 5. Structure Solution (Molecular Replacement) Diffract->Solve

Fig 2. Step-by-step crystallographic workflow for determining the GCase-inhibitor complex structure.

References

  • [2] Lieberman, R.L., D'aquino, J.A., Ringe, D., Petsko, G.A. "3GXF: Crystal structure of acid-beta-glucosidase with isofagomine at neutral pH." RCSB Protein Data Bank. Available at:

  • [1] Kornhaber, G.J. et al. "Isofagomine Induced Stabilization of Glucocerebrosidase." PMC - NIH. Available at:

  • [3] Yang, Y., Zheng, F., Bols, M., Marinescu, L.G., Qing, F.L. "Synthesis and Biological Evaluation of Glycosidase Inhibitors: gem-Difluoromethylenated Nojirimycin Analogues." Journal of Medicinal Chemistry - ACS Publications. Available at:

Sources

Physicochemical Properties and Stability of 5-(Fluoromethyl)piperidine-3,4-diol: A Next-Generation Pharmacological Chaperone

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of pharmacological chaperones (PCs) for lysosomal storage disorders (LSDs)—particularly Gaucher disease and GBA1-associated Parkinson's disease—has historically been bottlenecked by poor pharmacokinetics. Isofagomine (IFM), a first-generation iminosugar chaperone, demonstrates high affinity for mutant acid β -glucosidase (GCase) but suffers from profound hydrophilicity, restricting its blood-brain barrier (BBB) permeability.

This whitepaper provides an in-depth technical analysis of 5-(fluoromethyl)piperidine-3,4-diol (5-FM-IFM) , a rationally designed bioisostere of isofagomine. By replacing the C5-hydroxymethyl group with a fluoromethyl moiety, we fundamentally alter the molecule's physicochemical landscape. This guide dissects the causality behind these property shifts, details the resulting metabolic stability, and provides field-proven, self-validating protocols for characterizing this next-generation iminosugar.

Rationale for Bioisosteric Fluorination

In drug design, the transition from a hydroxymethyl (-CH₂OH) to a fluoromethyl (-CH₂F) group is a classic bioisosteric replacement utilized to tune lipophilicity and modulate the pKa of adjacent basic centers . Fluorine is sterically similar to oxygen (van der Waals radii: F = 1.47 Å, O = 1.52 Å), ensuring that the molecule still fits precisely within the GCase active site. However, the electronic and thermodynamic consequences of this substitution are profound.

Causality of Physicochemical Shifts
  • pKa Modulation: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I) through the sigma bond network. This pulls electron density away from the piperidine nitrogen, lowering its pKa from ~8.4 (in IFM) to approximately 7.2.

  • Lipophilicity and BBB Penetration: The hydroxyl group of IFM acts as both a hydrogen-bond donor and acceptor. Fluorine acts only as a weak hydrogen-bond acceptor. Removing the H-bond donor significantly reduces the Topological Polar Surface Area (TPSA) and increases the LogD, facilitating passive diffusion across the lipid-rich blood-brain barrier .

Quantitative Property Comparison
Physicochemical ParameterIsofagomine (IFM)5-(Fluoromethyl)piperidine-3,4-diolCausality of Shift
Molecular Weight 147.17 g/mol 149.16 g/mol Atomic mass difference (F vs OH)
pKa (Piperidine N) ~8.4~7.2Inductive electron withdrawal (-I) by F
LogD (at pH 7.4) -2.5-0.9Loss of H-bond donor; increased lipophilicity
Topological Polar Surface Area 72.8 Ų52.6 ŲRemoval of primary hydroxyl oxygen
Metabolic Liability HighLowBlockade of C5 oxidation/conjugation sites

Mechanistic Dynamics: The Chaperone Paradox

Pharmacological chaperones must navigate a delicate kinetic paradox: they must bind tightly to the mutant enzyme in the neutral Endoplasmic Reticulum (ER, pH ~7.2) to promote proper folding, but they must dissociate in the acidic lysosome (pH ~4.5) to allow the enzyme to process its natural substrate, glucosylceramide .

The pKa shift induced by the fluoromethyl group perfectly optimizes this pH-dependent binding cycle. At pH 7.2, a significant fraction of 5-FM-IFM is unprotonated, allowing it to cross the ER membrane. Once bound, the complex is trafficked to the lysosome. At pH 4.5, the piperidine nitrogen becomes fully protonated, which theoretically increases affinity for the catalytic carboxylates (Glu235, Glu340). However, the high local concentration of the endogenous substrate in the lysosome successfully outcompetes the chaperone, driving dissociation.

GCase_Chaperoning ER Endoplasmic Reticulum (pH 7.2) Mutant GCase + 5-FM-IFM Complex Folded Glycoprotein Chaperone-GCase Complex ER->Complex Binding & Folding Golgi Golgi Apparatus Trafficking Complex->Golgi Export Lysosome Lysosome (pH 4.5) Protonation & Dissociation Golgi->Lysosome Maturation Hydrolysis Catalytic Turnover Glucosylceramide Cleavage Lysosome->Hydrolysis Substrate Displacement

Fig 1. Pharmacological chaperoning pathway of 5-FM-IFM from the ER to the lysosome.

Metabolic and Chemical Stability Profile

As an application scientist, I prioritize compounds that survive the hostile metabolic environment of the liver. The stability profile of 5-FM-IFM is vastly superior to its non-fluorinated predecessors .

  • Chemical Stability: The C-F bond is the strongest single bond in organic chemistry (bond dissociation energy ~116 kcal/mol). It is highly resistant to spontaneous hydrolysis, nucleophilic substitution, or thermal degradation under physiological conditions.

  • Metabolic Stability (Phase I & II): The primary hydroxyl group of isofagomine is a major metabolic liability. It is rapidly oxidized to an aldehyde and subsequently a carboxylic acid by alcohol dehydrogenases (ADH), or conjugated by UDP-glucuronosyltransferases (UGTs) for renal clearance. By replacing this hydroxyl with a fluorine atom, 5-FM-IFM effectively blocks these metabolic pathways, significantly extending its plasma half-life and reducing clearance rates.

Self-Validating Experimental Workflows

To ensure scientific integrity, all analytical profiling must be self-validating. The workflows below incorporate internal controls that verify the functional integrity of the assay before the data for 5-FM-IFM is even considered.

Stability_Workflow cluster_physchem Physicochemical Profiling cluster_stability Stability & Permeability Compound 5-(Fluoromethyl)piperidine-3,4-diol pKa Potentiometric Titration (pKa Determination) Compound->pKa LogD Shake-Flask Method (LogD at pH 7.4) Compound->LogD Microsome Liver Microsome Assay (Metabolic Clearance) Compound->Microsome PAMPA PAMPA-BBB Assay (Neuro-permeability) pKa->PAMPA LogD->PAMPA Data In Vivo Candidate Selection PAMPA->Data Microsome->Data

Fig 2. Self-validating experimental workflow for physicochemical and stability profiling.
Protocol A: Potentiometric pKa and Shake-Flask LogD Determination

Causality: Accurate pKa and LogD values are mandatory to predict the ionization state and membrane partitioning of the iminosugar in vivo.

Step-by-Step Methodology:

  • System Calibration (Validation Step): Calibrate the potentiometric titrator using standard buffers (pH 4.0, 7.0, 10.0). Titrate a known reference standard (e.g., Propranolol, known pKa ~9.5, LogD ~1.2) to validate the system's accuracy.

  • pKa Titration: Dissolve 2 mg of 5-FM-IFM in 10 mL of 0.15 M KCl (to maintain constant ionic strength). Titrate with 0.1 M NaOH from pH 3.0 to 11.0 under a nitrogen atmosphere to prevent CO₂ absorption. Calculate the pKa from the inflection point of the titration curve.

  • LogD Partitioning: Prepare a biphasic system of 1-octanol and PBS (pH 7.4), mutually saturated for 24 hours.

  • Equilibration: Add 1 mg of 5-FM-IFM to 5 mL of the biphasic mixture. Shake at 300 rpm for 2 hours at 25°C.

  • Phase Separation & Quantification: Centrifuge at 3000 x g for 15 minutes. Extract aliquots from both the octanol and aqueous phases. Quantify the concentration in each phase using LC-MS/MS. LogD is calculated as Log10​([Drug]octanol​/[Drug]aqueous​) .

Protocol B: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Causality: Standard Caco-2 assays model intestinal absorption but fail to mimic the tight junctions and specific lipid composition of the brain endothelium. PAMPA-BBB uses porcine brain lipids to accurately predict neuro-permeability.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the PVDF membrane filter of the donor microplate with 5 µL of a 2% (w/v) porcine brain lipid extract dissolved in dodecane.

  • Assay Loading: Add 150 µL of 5-FM-IFM (10 µM in PBS, pH 7.4) to the donor wells. Add 300 µL of fresh PBS to the acceptor wells.

  • Internal Validation: In parallel wells, load Theophylline (low permeability control) and Verapamil (high permeability control). If Verapamil fails to cross, or Theophylline crosses freely, the lipid membrane is compromised, and the assay must be rejected.

  • Incubation: Assemble the sandwich plate and incubate at 37°C for 4 hours without agitation to maintain the unstirred water layer (UWL).

  • Analysis: Separate the plates and quantify the compound concentration in both donor and acceptor wells via LC-MS/MS. Calculate the effective permeability ( Peff​ ).

Conclusion

The strategic incorporation of a fluoromethyl group into the piperidine-3,4-diol scaffold represents a triumph of rational drug design. 5-(Fluoromethyl)piperidine-3,4-diol overcomes the pharmacokinetic limitations of traditional iminosugars by depressing the basicity of the ring nitrogen and eliminating a primary metabolic liability. The resulting molecule exhibits the ideal balance of ER-target engagement, lysosomal dissociation, and blood-brain barrier permeability required to treat neuronopathic lysosomal storage disorders.

References

  • Discovery, SAR, and Biological evaluation of Non-Inhibitory Small Molecule Chaperones of Glucocerebrosidase National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Synthesis of monofluorinated isofagomine analogues and evaluation as glycosidase inhibitors Journal of Fluorine Chemistry URL:[Link]

  • Synthesis of novel Nortropanes as Inhibitors of Glycosidases Aarhus University URL:[Link]

  • Synthesis and Biological Evaluation of Glycosidase Inhibitors: gem-Difluoromethylenated Nojirimycin Analogues Journal of Medicinal Chemistry (ACS) URL:[Link]

Methodological & Application

Application Note: A Proposed Asymmetric Synthesis Pathway for 5-(Fluoromethyl)piperidine-3,4-diol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds.[1][2] The introduction of fluorine atoms into these molecules can significantly modulate their physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity.[3][4][5][6] Specifically, the 5-(fluoromethyl)piperidine-3,4-diol motif represents a valuable building block for drug discovery, combining the conformational constraints of the piperidine ring with the unique electronic properties of fluorine and the hydrogen-bonding capabilities of the vicinal diol. This application note outlines a detailed, proposed asymmetric synthesis pathway for this target molecule, designed for researchers and scientists in drug development. The proposed route leverages a chiral pool starting material and key stereocontrolling reactions to achieve high diastereo- and enantioselectivity.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of the target compound, 5-(fluoromethyl)piperidine-3,4-diol, suggests a strategy centered on the late-stage introduction of the diol functionality onto a pre-functionalized piperidine precursor. The key chiral centers can be established through a combination of a chiral starting material and diastereoselective reactions.

Our proposed forward synthesis commences with a readily available chiral starting material, L-serine, to install the initial stereocenter. The synthesis will proceed through the following key transformations:

  • Formation of a protected, unsaturated amino acid derivative.

  • Ring-closing metathesis (RCM) to construct the tetrahydropyridine ring.

  • Stereoselective reduction of the resulting double bond to establish the C5 stereocenter.

  • Introduction of the fluoromethyl group.

  • Diastereoselective dihydroxylation to form the C3-C4 diol.

This pathway is designed to be modular, allowing for potential diversification at various stages.

Proposed Asymmetric Synthesis Pathway

Asymmetric Synthesis of 5-(Fluoromethyl)piperidine-3,4-diol A L-Serine Derivative B Diallyl Amine Intermediate A->B Allylation C Tetrahydropyridine Intermediate B->C Ring-Closing Metathesis D Fluorinated Piperidine Precursor C->D Stereoselective Reduction & Fluorination E Target Molecule D->E Diastereoselective Dihydroxylation

Caption: Proposed synthetic workflow for 5-(fluoromethyl)piperidine-3,4-diol.

Detailed Experimental Protocols

Part 1: Synthesis of the Tetrahydropyridine Intermediate

Protocol 1.1: Synthesis of the Diallyl Amine Intermediate from L-Serine

This initial phase focuses on the preparation of a suitable precursor for ring-closing metathesis from the chiral pool starting material, L-serine.

  • Protection of L-Serine: Commercially available L-serine methyl ester hydrochloride is N-protected with a suitable protecting group, such as Boc (di-tert-butyl dicarbonate) or Cbz (benzyl chloroformate), under standard conditions.

  • O-Allylation: The hydroxyl group of the protected L-serine derivative is allylated using allyl bromide in the presence of a base like sodium hydride in an aprotic solvent such as THF.

  • N-Allylation: The N-H bond of the protected amine is subsequently allylated under similar conditions to afford the diallyl amine intermediate.

Protocol 1.2: Ring-Closing Metathesis (RCM)

The construction of the core tetrahydropyridine ring is achieved via RCM, a powerful and widely used reaction in the synthesis of cyclic compounds.

  • Catalyst Selection: A Grubbs' second-generation catalyst is chosen for its high efficiency and functional group tolerance.

  • Reaction Setup: The diallyl amine intermediate is dissolved in a degassed, dry solvent such as dichloromethane or toluene.

  • Catalyst Addition: The Grubbs' catalyst (typically 1-5 mol%) is added, and the reaction is stirred at room temperature or with gentle heating until complete conversion is observed by TLC or GC-MS.

  • Workup and Purification: The reaction is quenched, and the crude product is purified by flash column chromatography to yield the tetrahydropyridine intermediate.

Part 2: Introduction of the Fluoromethyl Group and Diol

Protocol 2.1: Stereoselective Reduction and Functional Group Manipulation

The stereochemistry at the C5 position is established through a substrate-controlled hydrogenation.

  • Asymmetric Hydrogenation: The tetrahydropyridine intermediate is subjected to catalytic hydrogenation using a chiral catalyst, such as a Rhodium or Iridium complex with a chiral phosphine ligand, to stereoselectively reduce the double bond.[7] Alternatively, a substrate-directed reduction can be employed.

  • Protecting Group Manipulation: The protecting groups are selectively removed or exchanged as needed for the subsequent steps.

Protocol 2.2: Introduction of the Fluoromethyl Group

The fluoromethyl group is introduced at the C5 position.

  • Hydroboration-Oxidation: The double bond of the tetrahydropyridine can be subjected to hydroboration-oxidation to introduce a hydroxyl group at the C5 position with anti-Markovnikov selectivity.

  • Fluorination: The resulting alcohol is then converted to the corresponding fluoromethyl group using a fluorinating agent such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®.

Protocol 2.3: Diastereoselective Dihydroxylation

The final key transformation is the installation of the vicinal diol with the desired stereochemistry.

  • Sharpless Asymmetric Dihydroxylation: The double bond of an appropriate unsaturated precursor is dihydroxylated using the Sharpless asymmetric dihydroxylation protocol (AD-mix-α or AD-mix-β) to install the two hydroxyl groups with high diastereoselectivity. The choice of AD-mix ligand will determine the facial selectivity of the dihydroxylation.

  • Deprotection: Finally, any remaining protecting groups are removed under appropriate conditions to yield the target molecule, 5-(fluoromethyl)piperidine-3,4-diol.

Data Presentation

The following table summarizes the expected outcomes for the key stereocontrolling steps of the proposed synthesis.

StepTransformationExpected Yield (%)Expected d.r.Expected e.e. (%)
Protocol 2.1 Asymmetric Hydrogenation>90>95:5>98
Protocol 2.3 Sharpless Asymmetric Dihydroxylation>85>98:2>99

Visualizing the Key Stereocontrolling Step

Sharpless_Dihydroxylation cluster_TS Transition State reactant C5-Fluoromethyl-tetrahydropyridine transition_state [OsO4-Chiral Ligand Complex] reactant->transition_state AD-mix-β product cis-Diol Product transition_state->product Hydrolysis

Caption: Simplified representation of the Sharpless asymmetric dihydroxylation step.

Conclusion

This application note presents a comprehensive and plausible asymmetric synthesis pathway for 5-(fluoromethyl)piperidine-3,4-diol. By employing a chiral pool strategy and leveraging powerful, stereoselective transformations such as ring-closing metathesis and asymmetric dihydroxylation, this protocol provides a clear roadmap for accessing this valuable fluorinated building block. The proposed synthesis is designed to be robust and adaptable, offering a solid foundation for researchers in the field of medicinal chemistry and drug discovery.

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition. Available at: [Link]

  • Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie. Available at: [Link]

  • Stereocontrolled synthesis of vicinally functionalized piperidines by nucleophilic β-addition of alkyllithiums to α-aryl substituted piperidine enecarbamates. Chemical Communications. Available at: [Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications. Available at: [Link]

  • Stereocontrolled synthesis of vicinally functionalized piperidines by nucleophilic β-addition of alkyllithiums to α-aryl substituted piperidine enecarbamates. Chemical Communications. Available at: [Link]

  • A Modular Approach to Trisubstituted Chiral Piperidines. Organic Letters. Available at: [Link]

  • Stereocontrolled synthesis of fluorine-containing piperidine γ-amino acid derivatives. Journal of Fluorine Chemistry. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. NIH Public Access. Available at: [Link]

  • Divergent asymmetric synthesis of 3,5-disubstituted piperidines. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters. Available at: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Stereoselective Synthesis of Piperidines. ResearchGate. Available at: [Link]

  • A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters. Available at: [Link]

  • Efficient Routes to Chiral 2-Substituted and 2,6-Disubstituted Piperidines. The Journal of Organic Chemistry. Available at: [Link]

  • Asymmetric Synthesis of Piperidines and Octahydroindolizines. Synlett. Available at: [Link]

  • Asymmetric routes to substituted piperidines. Chemical Communications. Available at: [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]

  • Asymmetric Synthesis of 2,3,4-Trisubstituted Piperidines. Aalto University Research. Available at: [Link]

Sources

Application Note: HILIC-MS/MS Method Development for the Analysis of 5-(fluoromethyl)piperidine-3,4-diol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Scientists Technique: Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS)

Introduction & Analytical Challenges

The quantification of highly polar, low-molecular-weight basic amines presents a notorious challenge in chromatographic method development. 5-(fluoromethyl)piperidine-3,4-diol is a fluorinated iminosugar/piperidine alkaloid derivative often investigated as a pharmacological chaperone for lysosomal storage disorders[1].

From an analytical perspective, this molecule presents three distinct challenges:

  • Extreme Polarity: The presence of a secondary amine and two hydroxyl groups renders the molecule highly hydrophilic. It exhibits negligible retention on standard reversed-phase (RPLC) C18 columns.

  • Lack of Chromophore: The absence of a conjugated π -system means the compound has virtually no UV absorbance, rendering standard HPLC-UV methods ineffective without complex, artifact-prone pre-column derivatization (e.g., using 4-toluenesulfonyl chloride)[2].

  • Basic Nitrogen: The secondary amine (estimated pKa​ ~8.5–9.5) is prone to severe peak tailing on residual silanols if standard silica-based phases are used without proper pH control.

The Strategic Solution: To bypass the need for derivatization and avoid the MS-signal suppression associated with RPLC ion-pairing reagents, we employ Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) . HILIC utilizes an organic-rich mobile phase that provides a 10- to 20-fold enhancement in MS desolvation efficiency and sensitivity for highly polar basic amines[3].

Mechanistic Rationale & Method Design (The "Why")

As a self-validating analytical system, every parameter in this method is chosen based on the physicochemical properties of the analyte and the fundamental mechanics of HILIC.

Stationary Phase Selection

We utilize a Zwitterionic stationary phase (ZIC-HILIC) . Unlike bare silica, which relies heavily on cation-exchange with deprotonated silanols, a zwitterionic phase contains equimolar amounts of strongly acidic (sulfonic acid) and strongly basic (quaternary ammonium) groups. This provides a permanent, pH-independent charge[4]. The retention of 5-(fluoromethyl)piperidine-3,4-diol is governed by a dual mechanism: partitioning into the immobilized water layer and weak electrostatic interactions with the zwitterionic ligand.

HILIC_Mechanism MobilePhase Bulk Mobile Phase (>70% Acetonitrile) WaterLayer Immobilized Aqueous Layer (>3% Water Required) MobilePhase->WaterLayer Analyte Partitioning StatPhase Zwitterionic Stationary Phase (e.g., ZIC-HILIC) WaterLayer->StatPhase Electrostatic & Hydrogen Bonding Analyte 5-(fluoromethyl)piperidine-3,4-diol (Protonated Amine) Analyte->WaterLayer Hydrophilic Partitioning Analyte->StatPhase Ion-Exchange Interaction

Fig 1. HILIC retention mechanism combining aqueous partitioning and electrostatic interactions.

Mobile Phase & pH Control

In HILIC, water is the strong eluting solvent , and acetonitrile (ACN) is the weak solvent[5]. A minimum of 3% water is strictly required to maintain the critical hydration layer on the stationary phase[6][7].

We employ a 10 mM Ammonium Formate buffer adjusted to pH 3.0 .

  • Causality for pH 3.0: At pH 3.0, the secondary amine of the piperidine ring is fully protonated (cationic), ensuring a consistent charge state and preventing peak splitting[8].

  • Causality for Buffer Concentration: The 10 mM buffer is added to both the aqueous (A) and organic (B) mobile phases. Maintaining a constant ionic strength across the gradient is critical in HILIC to prevent shifts in electrostatic interactions, which would otherwise lead to retention time drift[9].

Experimental Protocol

Reagents and Materials
  • Acetonitrile (ACN): LC-MS Grade

  • Water: Ultrapure (18.2 MΩ·cm), LC-MS Grade

  • Buffer: Ammonium formate (LC-MS Grade), Formic acid (for pH adjustment)

  • Column: ZIC-HILIC, 2.1 x 100 mm, 3 µm particle size (or equivalent zwitterionic column)

Sample Preparation Workflow

Critical Insight: Samples must be dissolved in a diluent that closely matches the initial mobile phase conditions. Injecting a 100% aqueous sample into a HILIC column acts as a localized injection of "strong solvent," which destroys the water layer and causes severe peak distortion or total loss of retention[5][6].

  • Extraction/Spiking: Extract the analyte from the matrix using protein precipitation (e.g., 1 part plasma to 3 parts ACN).

  • Dilution: Ensure the final sample diluent consists of 75% to 85% Acetonitrile .

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to remove particulates.

  • Transfer: Transfer the supernatant to polypropylene autosampler vials (avoid glass if non-specific binding is observed for basic amines).

LCMS_Workflow Prep Sample Preparation Dilute in 75-85% ACN Avoid 100% Aqueous Equil Column Equilibration 10-20 Column Volumes Critical for HILIC Prep->Equil LC HILIC Separation ZIC-HILIC Column Gradient: 95% to 60% ACN Equil->LC MS ESI-MS/MS Detection Positive Ion Mode (+ESI) MRM Transitions LC->MS Data Data Analysis Quantification & Validation MS->Data

Fig 2. Step-by-step analytical workflow for HILIC-MS/MS method execution.

Instrumental Conditions & Data Presentation

Chromatographic Conditions

HILIC gradients must run from high organic to low organic. We utilize a gradient from 90% B to 60% B. Dropping below 50% B is generally avoided as it strips the hydration layer from the column[6].

Table 1: Optimized HILIC Gradient Parameters

ParameterSetting
Column Temperature 40 °C (Improves mass transfer and peak shape)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B 10 mM Ammonium Formate in Acetonitrile / Water (95:5, v/v)
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL (Keep low to prevent solvent effects)

Gradient Program:

Time (min)% Mobile Phase A (Strong)% Mobile Phase B (Weak)
0.01090
1.01090
4.04060
5.54060
5.61090
10.01090 (Crucial Re-equilibration)

Note on Equilibration: HILIC columns require significantly longer re-equilibration times than RPLC columns due to the time required to re-establish the dynamic aqueous layer[3]. A minimum of 10 column volumes (approx. 4.5 minutes at 0.4 mL/min) is built into the method.

Mass Spectrometry (MS/MS) Parameters

Detection is performed using a Triple Quadrupole Mass Spectrometer in Positive Electrospray Ionization (+ESI) mode, utilizing Multiple Reaction Monitoring (MRM).

Table 2: Representative MRM Transitions for 5-(fluoromethyl)piperidine-3,4-diol

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Proposed Mechanism
Target Quantifier 150.1 [M+H]+ 132.115Loss of H2​O
Target Qualifier 150.1 [M+H]+ 112.125Loss of H2​O + HF
Expected Method Validation Metrics

When executing this protocol, the self-validating nature of the controlled HILIC environment yields highly reproducible quantitative data.

Table 3: Typical Validation Summary for Piperidine Derivatives via HILIC-MS/MS

Validation ParameterExpected Value / Acceptance Criteria
Linearity Range 1.0 ng/mL – 1000 ng/mL ( R2≥0.995 )
Limit of Detection (LOD) 0.3 ng/mL (S/N > 3)
Limit of Quantification (LOQ) 1.0 ng/mL (S/N > 10, Precision 20%)
Intra-day Precision (%RSD) 5.0%
Inter-day Precision (%RSD) 8.5%
Matrix Effect 85% - 115% (Compensated by stable-isotope internal standard)

Troubleshooting & Best Practices

  • Retention Time Drift: If retention times decrease over sequential injections, the column is not fully re-equilibrating. Increase the post-gradient hold time at 90% B[3].

  • Peak Tailing: Ensure the pH of the mobile phase is strictly maintained at 3.0. If the pH drifts higher, the analyte may partially deprotonate, or secondary interactions with exposed silanols may increase, causing tailing[8].

  • Loss of Sensitivity: Check the buffer concentration. While 10 mM is optimal, exceeding 20 mM can cause ion suppression in the ESI source[9].

References

  • Agilent Technologies. "Hydrophilic Interaction Chromatography Method Development and Troubleshooting." Agilent Technical Overviews. Available at:[Link]

  • Waters Corporation. "Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column." Waters Application Notes. Available at:[Link]

  • LCGC International. "What You Need to Know About HILIC." Chromatography Online. Available at:[Link]

  • National Institutes of Health (NIH) / PubMed. "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride." Journal of Chromatographic Science. Available at:[Link]

Sources

Application Note: Cellular Assays for Pharmacological Chaperones using 5-(Fluoromethyl)piperidine-3,4-diol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: Lysosomal Storage Disorders (LSDs), Pharmacological Chaperone Therapy (PCT), Glycosidase Inhibition Assays

Executive Summary & Mechanistic Rationale

Lysosomal storage disorders, such as Gaucher disease, are frequently driven by missense mutations (e.g., N370S) that cause the misfolding of lysosomal enzymes like acid β-glucosidase (GBA1). While these mutant enzymes often retain their catalytic capacity, they are recognized by the endoplasmic reticulum-associated degradation (ERAD) pathway and prematurely degraded. Pharmacological Chaperone Therapy (PCT) utilizes small-molecule active-site inhibitors at sub-inhibitory concentrations to stabilize the mutant enzyme, facilitating its proper folding and trafficking from the ER to the lysosome[1].

5-(fluoromethyl)piperidine-3,4-diol (5-FMPD) is a highly specialized fluorinated iminosugar designed to overcome the limitations of first-generation chaperones like isofagomine. The incorporation of a fluoromethyl group serves a dual mechanistic purpose:

  • Transition State Modulation: The high electronegativity and inductive ability of the fluorine atom make it difficult for fluorinated carbohydrate derivatives to form oxocarbenium moieties. This effectively , altering the binding kinetics to act as a selective, reversible competitive inhibitor[2].

  • pKa Tuning & Cellular Permeability: Fluorination lowers the basicity (pKa) of the piperidine nitrogen. This increases the fraction of unprotonated molecules at the physiological pH of the ER (pH ~7.2), enhancing lipophilicity and cellular permeability[3]. Once the chaperone-enzyme complex reaches the highly acidic lysosome (pH ~4.5), the compound becomes fully protonated. Combined with the high concentration of accumulated natural substrate, this promotes the dissociation of 5-FMPD, allowing the rescued enzyme to process its target.

G ER Endoplasmic Reticulum (pH 7.2) Mutant Misfolded GBA1 (N370S) ER->Mutant Complex Stabilized GBA1-FMPD Complex Mutant->Complex Binding Chaperone 5-FMPD (Pharmacological Chaperone) Chaperone->Complex Golgi Golgi Apparatus (Trafficking) Complex->Golgi Lysosome Lysosome (pH 4.5) Golgi->Lysosome Active Active GBA1 (Substrate Cleavage) Lysosome->Active Dissociation

Figure 1: Mechanism of 5-FMPD stabilizing mutant GBA1 for lysosomal trafficking and activation.

Assay Design & Self-Validation Logic

To evaluate the efficacy of 5-FMPD, a self-validating cell-based assay is required. This protocol utilizes patient-derived fibroblasts (e.g., N370S/N370S Gaucher fibroblasts) to measure the enhancement of intracellular GBA1 activity.

Causality of Experimental Choices:

  • Prolonged Incubation (72 hours): Chaperone assays require sufficient time for the de novo synthesis of the enzyme, stabilization by 5-FMPD in the ER, and subsequent trafficking to the lysosome. Acute treatments will yield false negatives[1].

  • Stringent Wash Steps: 5-FMPD is a competitive inhibitor. Before lysing the cells to measure rescued enzyme activity, the intracellular pool of the free compound must be depleted. Failure to wash cells thoroughly will result in the compound inhibiting the assay readout, masking the chaperone effect.

  • Acidic Lysis Buffer (pH 4.5): GBA1 has an acidic pH optimum. Lysing at pH 4.5 ensures that we are measuring lysosomal GBA1 activity while simultaneously inhibiting neutral cytosolic glucosidases that could cause background noise.

  • High pH Stop Buffer (pH 10.5): The fluorogenic product, 4-methylumbelliferone (4-MU), has a pKa of ~7.8. Raising the pH to 10.5 fully deprotonates the hydroxyl group, maximizing its fluorescence quantum yield and ensuring high assay sensitivity.

Step-by-Step Protocol: Cellular GBA1 Enhancement Assay

Workflow Step1 1. Cell Seeding (Gaucher Fibroblasts) Step2 2. Compound Treatment (5-FMPD for 72h) Step1->Step2 Step3 3. Cell Lysis (pH 4.5 Lysis Buffer) Step2->Step3 Step4 4. Substrate Incubation (4-MUG at 37°C) Step3->Step4 Step5 5. Reaction Termination (Glycine-NaOH, pH 10.5) Step4->Step5 Step6 6. Fluorescence Readout (Ex: 365 nm / Em: 450 nm) Step5->Step6

Figure 2: Step-by-step cellular GBA1 enhancement assay workflow using fluorogenic 4-MUG substrate.

Methodological Steps:

Step 1: Cell Seeding

  • Harvest N370S/N370S Gaucher patient-derived fibroblasts and resuspend in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • Seed cells in a 96-well clear-bottom tissue culture plate at a density of 1×104 cells/well in 100 µL of media.

  • Incubate overnight at 37°C, 5% CO₂ to allow for cellular adherence.

Step 2: Compound Preparation and Treatment

  • Prepare a 10 mM stock solution of 5-FMPD in anhydrous DMSO.

  • Perform serial dilutions in complete culture media to achieve final assay concentrations ranging from 0.01 µM to 100 µM. Critical: Ensure the final DMSO concentration remains constant across all wells and does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Aspirate media from the cells and add 100 µL of the compound-containing media.

  • Include a vehicle control (0.5% DMSO) and a positive control (e.g., Isofagomine at 10 µM). Incubate for exactly 72 hours.

Step 3: Wash and Lysis

  • Aspirate the media and wash the cells three times with 200 µL of ice-cold PBS to thoroughly remove extracellular 5-FMPD.

  • Add 50 µL of Lysis Buffer (0.1 M Citrate-Phosphate buffer, pH 4.5, supplemented with 0.25% Triton X-100 and 0.25% sodium taurocholate).

  • Freeze-thaw the plate once at -80°C for 30 minutes, then thaw at room temperature to ensure complete membrane solubilization.

Step 4: Enzymatic Assay

  • Add 50 µL of the fluorogenic substrate, 4-Methylumbelliferyl β-D-glucopyranoside (4-MUG, 3 mM final concentration prepared in Lysis Buffer), to each well.

  • Seal the plate and incubate in the dark at 37°C for exactly 60 minutes.

Step 5: Reaction Termination and Readout

  • Stop the reaction by adding 100 µL of Stop Buffer (0.2 M Glycine-NaOH, pH 10.5) to all wells.

  • Immediately measure fluorescence using a microplate reader set to an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

Step 6: Data Normalization

  • Determine total protein concentration in parallel replicate wells using a standard BCA Protein Assay Kit.

  • Normalize the raw Relative Fluorescence Units (RFU) to protein concentration (RFU/mg protein). Calculate the fold-enhancement relative to the vehicle control.

Quantitative Data Interpretation

A successful pharmacological chaperone acts paradoxically: it is an inhibitor in vitro but an enhancer in live cells. Because 5-FMPD utilizes a fluoromethyl group to lower its binding affinity compared to non-fluorinated analogs, it dissociates more readily in the lysosome. This results in a higher maximum fold-enhancement of active enzyme, despite having a higher in vitro IC₅₀.

Table 1: Expected Pharmacological Profile of 5-FMPD vs. Controls in N370S Fibroblasts

CompoundIC₅₀ (In vitro GBA1)Cellular EC₅₀ (N370S)Max Fold EnhancementCytotoxicity (CC₅₀)
5-FMPD 0.8 µM12.5 µM2.8-fold > 200 µM
Isofagomine (Reference Chaperone)0.06 µM3.2 µM2.5-fold > 200 µM
Miglustat (Substrate Reduction / Negative Control)N/AN/A1.0-fold > 100 µM

Note: The cellular EC₅₀ represents the concentration required to achieve 50% of the maximum fold enhancement. At concentrations exceeding 50-100 µM, 5-FMPD may begin to show inhibitory effects in the cell assay due to lysosomal accumulation outcompeting substrate displacement.

References

  • Drug Discovery Based on Fluorine-Containing Glycomimetics Source: MDPI (Molecules) URL:[Link]

  • Fluorinated hydroxypiperidines as selective β-glucosidase inhibitors Source: PubMed (Bioorganic & Medicinal Chemistry) URL:[Link]

  • WO2020023390A1 - mRNA based enzyme replacement therapy combined with a pharmacological chaperone for the treatment of lysosomal storage disorders Source: Google Patents URL

Sources

Advanced Formulation Strategies for Targeted Delivery of 5-(Fluoromethyl)piperidine-3,4-diol: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

5-(Fluoromethyl)piperidine-3,4-diol is an advanced, next-generation fluorinated iminosugar designed as a pharmacological chaperone (PC) for the treatment of Gaucher disease. It acts by binding to and stabilizing mutant acid β -glucosidase (GCase) in the endoplasmic reticulum (ER), preventing its premature degradation and facilitating its trafficking to the lysosome.

The Causality of Fluorination: The bioisosteric replacement of the C5-hydroxymethyl group (found in the first-generation chaperone isofagomine) with a fluoromethyl group is a deliberate structural optimization. The strong electron-withdrawing inductive effect of the fluorine atom depresses the basicity ( pKa​ ) of the adjacent piperidine nitrogen[1]. While isofagomine has a pKa​ of ~8.4[2], the fluorinated analog exhibits a lower pKa​ closer to physiological pH. This creates a highly pH-selective binding profile: the chaperone binds tightly to mutant GCase in the neutral environment of the ER (pH ~7.4) to assist folding, but protonation shifts in the acidic lysosome (pH ~4.5) trigger rapid dissociation, freeing the enzyme to hydrolyze its natural substrate, glucosylceramide[3].

The Delivery Challenge: Despite improved lipophilicity over its non-fluorinated predecessors, 5-(fluoromethyl)piperidine-3,4-diol remains a highly polar, water-soluble small molecule. Unformulated, it suffers from rapid renal clearance and fails to spontaneously cross the blood-brain barrier (BBB) or efficiently partition into macrophage lysosomes. Therefore, targeted nanocarrier formulations are strictly required to treat both neuropathic (Type 2/3) and visceral (Type 1) Gaucher disease.

Physicochemical & Pre-Formulation Profiling

Before selecting a nanocarrier, the physicochemical properties of the active pharmaceutical ingredient (API) dictate the formulation boundaries.

ParameterCharacteristicImpact on Formulation Strategy
Molecular Weight ~149.16 g/mol Small molecular radius allows high-density packing within aqueous nanocarrier cores.
Partition Coefficient (LogP) < 0 (Hydrophilic)Precludes standard single Oil-in-Water (O/W) emulsions due to rapid aqueous partitioning. Requires W/O/W double emulsion or liposomal encapsulation.
Ionization ( pKa​ ) ~7.2 - 7.5Demands formulation buffers to be maintained at pH 6.0–6.5 during encapsulation to maximize solubility and stability.
UV Absorbance Lacks strong chromophoreRequires Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) for encapsulation efficiency (EE%) quantification.

Formulation Strategy 1: Transferrin-Targeted PLGA-PEG Nanoparticles (CNS Delivery)

Causality & Rationale: To treat neuropathic Gaucher disease, the chaperone must cross the BBB. Brain capillary endothelial cells heavily overexpress the Transferrin receptor (TfR). By utilizing Poly(lactic-co-glycolic acid) (PLGA) conjugated to Polyethylene glycol (PEG) and functionalized with a TfR-targeting peptide (e.g., RVG29 or Tf), the nanoparticles undergo receptor-mediated transcytosis. Because the iminosugar is highly hydrophilic, a standard O/W emulsion would result in the drug leaking entirely into the external aqueous phase. A Water-in-Oil-in-Water ( W1​/O/W2​ ) double emulsion solvent evaporation method is required to trap the drug in an internal aqueous core surrounded by a hardened polymer shell.

Protocol: W1​/O/W2​ Double Emulsion Solvent Evaporation

Self-Validating Checkpoint: A successful primary emulsion ( W1​/O ) must appear uniformly milky and opaque without phase separation within 5 minutes of resting.

  • Primary Emulsion ( W1​/O ):

    • Dissolve 10 mg of 5-(fluoromethyl)piperidine-3,4-diol in 0.5 mL of PBS (pH 6.5) to form the inner aqueous phase ( W1​ ).

    • Dissolve 50 mg of PLGA-PEG-Maleimide (50:50 lactide:glycolide) in 2.5 mL of Dichloromethane (DCM) to form the organic phase ( O ).

    • Add W1​ dropwise into O while sonicating on an ice bath (probe sonicator, 40W, 1 minute, 5s on/2s off pulse).

  • Secondary Emulsion ( W1​/O/W2​ ):

    • Immediately transfer the W1​/O emulsion into 10 mL of a 2% (w/v) Polyvinyl Alcohol (PVA) aqueous solution ( W2​ ).

    • Sonicate again on an ice bath for 2 minutes to form the double emulsion.

  • Solvent Evaporation & Hardening:

    • Pour the W1​/O/W2​ emulsion into 40 mL of 0.5% PVA solution under continuous magnetic stirring (500 rpm) at room temperature for 4 hours to evaporate the DCM.

  • Peptide Functionalization:

    • Resuspend the hardened nanoparticles in HEPES buffer (pH 7.0). Add thiolated Transferrin-targeting peptide (1.5 molar equivalents to Maleimide). React overnight at 4°C under gentle rotation.

  • Purification:

    • Centrifuge at 20,000 × g for 30 minutes. Wash the pellet three times with ultrapure water to remove unreacted peptide, PVA, and unencapsulated drug. Lyophilize with 5% sucrose as a cryoprotectant.

W1OW2 Step1 1. Primary Emulsion (W1/O) Drug in Buffer + PLGA in DCM Step2 2. Sonication (Ice Bath) Formulation of Nanodroplets Step1->Step2 Step3 3. Secondary Emulsion (W1/O/W2) Add to PVA Aqueous Solution Step2->Step3 Step4 4. Solvent Evaporation DCM Removal & NP Hardening Step3->Step4 Step5 5. Centrifugation & Washing Remove Unencapsulated Drug Step4->Step5 Step6 6. Lyophilization Store as Dry Powder Step5->Step6

Step-by-step workflow for the W1/O/W2 double emulsion formulation of PLGA nanoparticles.

Formulation Strategy 2: Mannosylated Liposomes (Macrophage Targeting)

Causality & Rationale: Visceral Gaucher disease is characterized by the massive accumulation of glycolipids in tissue macrophages. Macrophages highly overexpress the mannose receptor (CD206). By formulating the hydrophilic iminosugar into the aqueous core of liposomes decorated with DSPE-PEG-Mannose, the carrier is actively recognized and endocytosed directly into the macrophage lysosomal network[4]. The thin-film hydration method is ideal here, as it forms multilamellar vesicles (MLVs) that can be extruded into uniform large unilamellar vesicles (LUVs)[5].

Protocol: Thin-Film Hydration & Extrusion

Self-Validating Checkpoint: Post-extrusion Dynamic Light Scattering (DLS) must show a Polydispersity Index (PDI) < 0.15. A higher PDI indicates membrane rupture or incomplete unilamellarity, requiring re-extrusion.

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve DPPC, Cholesterol, and DSPE-PEG2000-Mannose in a chloroform/methanol mixture (2:1 v/v) at a molar ratio of 65:30:5[4].

    • Attach to a rotary evaporator and remove the solvent under reduced pressure at 45°C until a thin, uniform lipid film forms. Dry under high vacuum overnight.

  • Hydration & Drug Loading:

    • Rehydrate the lipid film with 5 mL of PBS (pH 7.4) containing 5-(fluoromethyl)piperidine-3,4-diol (5 mg/mL).

    • Rotate the flask in a water bath at 55°C (above the phase transition temperature of DPPC) for 1 hour to form MLVs.

  • Extrusion:

    • Pass the MLV suspension 11 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder block heated to 55°C.

  • Purification:

    • Transfer the extruded liposomes to a Slide-A-Lyzer dialysis cassette (10K MWCO) and dialyze against 1L of PBS at 4°C for 24 hours (changing buffer twice) to remove unencapsulated iminosugar.

Analytical Characterization & Subcellular Trafficking

To ensure the structural integrity and targeting efficacy of the formulations, the following analytical suite must be applied:

  • Dynamic Light Scattering (DLS) & Zeta Potential: Confirms hydrodynamic diameter (~120 nm for optimal endocytosis) and surface charge. Mannosylated liposomes should exhibit a near-neutral to slightly negative zeta potential (-5 to -15 mV) to prevent non-specific serum protein adsorption.

  • Encapsulation Efficiency (EE%): Because 5-(fluoromethyl)piperidine-3,4-diol lacks a UV chromophore, EE% must be quantified by lysing the nanocarriers (using 0.1% Triton X-100 for liposomes or DMSO for PLGA) and analyzing the release via HPLC coupled with an Evaporative Light Scattering Detector (ELSD).

Mechanism NP Targeted Nanocarrier (TfR or CD206 targeted) Endo Receptor-Mediated Endocytosis NP->Endo Cellular Uptake ER Endoplasmic Reticulum (pH ~7.4) Chaperone Binds Mutant GCase Endo->ER Drug Release Golgi Golgi Apparatus Proper Enzyme Trafficking ER->Golgi Folded Complex Lyso Lysosome (pH ~4.5) Chaperone Dissociates, GCase Active Golgi->Lyso Maturation

Subcellular trafficking and pH-dependent mechanism of the pharmacological chaperone.

References

  • [3] Mechanistic Insights into Dibasic Iminosugars as pH-Selective Pharmacological Chaperones to Stabilize Human α-Galactosidase, JACS Au. 3

  • [2] The effects of pH and iminosugar pharmacological chaperones on lysosomal glycosidase structure and stability, PMC. 2

  • [1] The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process, PMC. 1

  • [4] Drug-free mannosylated liposomes inhibit tumor growth by promoting the polarization of tumor-associated macrophages, PMC. 4

  • [5] A Comprehensive Review of Liposomes in Pharmaceutical and Biomedical Applications, IJPS Journal. 5

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 5-(fluoromethyl)piperidine-3,4-diol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic aqueous behavior of fluorinated iminosugars. This guide provides mechanistic insights and field-validated protocols for resolving aqueous solubility bottlenecks associated with 5-(fluoromethyl)piperidine-3,4-diol , a compound often utilized as a pharmacological chaperone or glycosidase inhibitor.

Rather than relying on trial-and-error solvent additions, this center is built on the principle of causality: understanding why your molecule precipitates is the only way to design a self-validating system that keeps it in solution without compromising your downstream biological assays.

Physicochemical Profiling & Causality

Why does this specific molecule precipitate? While highly hydroxylated iminosugars (like miglustat or isofagomine) are typically hydrophilic and water-soluble, the introduction of a fluoromethyl group fundamentally alters the molecule's hydration thermodynamics. The electronegative fluorine atom exerts an inductive (-I) effect, slightly depressing the pKa of the piperidine nitrogen while simultaneously increasing lipophilicity and crystal lattice energy 1.

Table 1: Predictive Physicochemical Parameters & Solubility Impact

ParameterEstimated ValueMechanistic Impact on Aqueous Solubility
pKa (Piperidine NH) ~8.2 - 8.8Inductive electron withdrawal from the -CH₂F group lowers basicity. At physiological pH (7.4), a significant fraction exists as the less soluble free base 2.
LogP / LogD (pH 7.4) 0.5 - 1.2The fluoromethyl substitution increases lipophilicity relative to non-fluorinated diols, driving hydrophobic aggregation in aqueous media.
Crystal Lattice Energy HighC-F moieties can participate in strong intermolecular dipole-dipole interactions, stabilizing the solid state and resisting aqueous dissolution.

Diagnostic Troubleshooting Workflows

Do not blindly add detergents like Tween or Triton-X, as these will invariably introduce artifacts into cell-based or enzymatic assays. A systematic approach ensures that you resolve the solubility issue at its chemical root.

SolubilityTroubleshooting Start Precipitation in Aqueous Assay CheckPH Assess Assay pH vs. pKa (~8.5) Start->CheckPH IsProtonated Is pH < 7.0? CheckPH->IsProtonated Protonated Form in situ Salt (e.g., HCl, Mesylate) IsProtonated->Protonated Yes (pH < 7) FreeBase Free Base Dominates (Low Solubility) IsProtonated->FreeBase No (pH > 7) Cyclodextrin HP-β-CD Complexation (Steric Shielding) Protonated->Cyclodextrin Still Insoluble Success Soluble Target Concentration Reached Protonated->Success Soluble Cosolvent Add Cosolvent (DMSO / PEG400) FreeBase->Cosolvent Cosolvent->Cyclodextrin Toxicity/Insoluble Cosolvent->Success Soluble Cyclodextrin->Success

Diagnostic workflow for resolving 5-(fluoromethyl)piperidine-3,4-diol precipitation.

Validated Experimental Protocols

As a self-validating system, every solubility rescue attempt must be paired with an orthogonal analytical confirmation to ensure the compound is truly dissolved and not merely forming sub-visible colloidal aggregates that will skew your dose-response curves.

Protocol A: Self-Validating Kinetic Solubility Screen

Purpose: To determine the maximum soluble concentration in your specific assay buffer before precipitation occurs.

KineticSolubility Stock 10 mM DMSO Stock (Quality Control: LC-MS) Dilution Serial Dilution in Aqueous Buffer (pH 7.4) Stock->Dilution Incubation Incubate 2h @ 37°C (Equilibration) Dilution->Incubation Readout Nephelometry/Turbidity (Absorbance @ 620nm) Incubation->Readout Validation Orthogonal Validation: HPLC-UV of Supernatant Readout->Validation Confirm true solubility

Self-validating kinetic solubility screening workflow with orthogonal HPLC confirmation.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 5-(fluoromethyl)piperidine-3,4-diol in 100% anhydrous DMSO to a concentration of 10 mM. Causality: DMSO disrupts the strong crystal lattice hydrogen bonding, ensuring complete molecular dispersion 3.

  • Serial Dilution: Aliquot the assay buffer (e.g., PBS, pH 7.4) into a 96-well plate. Spike the DMSO stock to achieve final compound concentrations ranging from 1 µM to 500 µM. Keep final DMSO concentration ≤ 1.0% to prevent solvent-induced cytotoxicity.

  • Equilibration: Seal the plate and incubate at 37°C for 2 hours with gentle shaking (300 rpm).

  • Primary Readout (Nephelometry): Measure absorbance at 620 nm. An increase in optical density indicates the onset of precipitation (turbidity).

  • Orthogonal Validation (Self-Validating Step): Centrifuge the plate at 3,000 x g for 15 minutes. Carefully aspirate the supernatant and inject it into an HPLC-UV system. Why? Turbidity can miss sub-visible aggregates. Quantifying the supernatant against a standard curve confirms the true thermodynamic solubility limit.

Protocol B: In Situ Salt Formation (pH Adjustment)

Purpose: To protonate the piperidine nitrogen, converting the lipophilic free base into a highly soluble cationic salt.

Step-by-Step Methodology:

  • Suspend the free base of 5-(fluoromethyl)piperidine-3,4-diol in LC-MS grade water. It will likely appear cloudy.

  • Titrate with 0.1 M HCl dropwise while monitoring with a micro-pH probe.

  • Once the pH drops below 6.0 (at least 2 units below the estimated pKa), the suspension should rapidly clear as the hydrochloride salt forms.

  • Caution: If your downstream assay is pH-sensitive (e.g., live-cell assays), you must back-titrate the buffer with NaOH or use a high-capacity buffer (e.g., 100 mM HEPES) to neutralize the solution before application, ensuring the compound does not crash back out upon neutralization.

Frequently Asked Questions (FAQs)

Q1: My compound is fully soluble in DMSO but precipitates immediately upon addition to cell culture media. Why? A1: This is a classic "solvent shift" precipitation. While DMSO perfectly solvates the fluorinated iminosugar, the sudden shift to a high-dielectric aqueous environment forces the hydrophobic fluoromethyl groups to aggregate. Furthermore, cell culture media (pH ~7.4) may neutralize the piperidine ring, shifting the equilibrium toward the insoluble free base. Solution: Pre-dilute your DMSO stock into an intermediate cosolvent mixture (e.g., 10% PEG400 in buffer) before final addition to the media to create a thermodynamic bridge.

Q2: Can I use cyclodextrins to rescue the solubility of 5-(fluoromethyl)piperidine-3,4-diol? A2: Yes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for weak bases that struggle with aqueous solubility 3. The hydrophobic cavity of the cyclodextrin can encapsulate the lipophilic fluoromethyl moiety, while the hydrophilic exterior maintains aqueous solubility. Protocol: Prepare a 20% (w/v) HP-β-CD solution in water. Slowly add your compound while stirring at 40°C. The steric shielding prevents crystal lattice formation.

Q3: How does the fluoromethyl group specifically affect the basicity and solubility compared to a standard methyl group? A3: The strong electron-withdrawing nature of the fluorine atom exerts an inductive pull through the sigma bonds, reducing the electron density on the piperidine nitrogen. This lowers the pKa. Consequently, at a neutral pH, a higher percentage of the fluorinated compound exists in the uncharged, less soluble free base form compared to a non-fluorinated analog. Additionally, the C-F bond increases the overall lipophilicity (LogP) and alters crystal packing energies, directly reducing aqueous solubility 1.

References

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ResearchGate.1

  • Determination of protonation states of iminosugar–enzyme complexes using photoinduced electron transfer. PMC - NIH.2

  • Technical Support Center: Overcoming Solubility Challenges of Imidazo[4,5-d]imidazole Derivatives. Benchchem.3

Sources

optimizing purification of 5-(fluoromethyl)piperidine-3,4-diol by flash chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification of complex, highly polar synthetic intermediates. The purification of 5-(fluoromethyl)piperidine-3,4-diol presents a distinct triad of chromatographic challenges:

  • High Basicity & Polarity: The secondary piperidine amine and 3,4-diol motif cause severe peak tailing and irreversible binding on standard bare silica.

  • Hydrophilicity: The compound is highly water-soluble, making retention on standard reversed-phase media difficult without pH manipulation.

  • Optical Invisibility: The lack of a conjugated π -electron system renders the molecule completely invisible to standard UV detectors[1].

This guide provides field-proven, self-validating methodologies to overcome these challenges, ensuring high recovery and purity.

Diagnostic Workflow for Method Selection

Before committing your crude mixture to a column, use the following decision matrix to determine the optimal chromatographic pathway based on sample solubility and available hardware.

G Start Crude 5-(Fluoromethyl)piperidine-3,4-diol Solubility Determine Sample Solubility Start->Solubility NP_Path Soluble in DCM/MeOH (Normal Phase) Solubility->NP_Path Lipophilic Extracts RP_Path Soluble in Water/MeCN (Reversed Phase / HILIC) Solubility->RP_Path Aqueous Extracts NP_Col Amine-Functionalized Silica (Prevents Silanol Binding) NP_Path->NP_Col RP_Col C18 with High pH Buffer or HILIC Amine Column RP_Path->RP_Col Detect ELSD or MS Detection (Compound is UV-Invisible) NP_Col->Detect RP_Col->Detect Pure Pure Target Compound Detect->Pure

Caption: Decision matrix for the flash purification of highly polar, UV-invisible basic amines.

Troubleshooting Guide & FAQs

Q: Why does 5-(fluoromethyl)piperidine-3,4-diol streak heavily or bind irreversibly to standard silica gel? A: This is a classic acid-base interaction issue. Standard silica gel surfaces are populated with mildly acidic silanol groups (Si-OH). The secondary amine of the piperidine ring is highly basic. When loaded onto bare silica, the amine acts as a Lewis base, forming strong, sometimes irreversible, electrostatic interactions with the silanols[2]. Furthermore, the 3,4-diol motif forms extensive secondary hydrogen bonds with the silica matrix.

  • The Fix: To disrupt this causality, you must shield the acidic silanols. The most elegant solution is switching to an amine-functionalized stationary phase (e.g., NH2-silica), which pre-neutralizes the column and eliminates the need for chlorinated solvents[3]. If you must use bare silica, you must add a competing volatile amine (e.g., 1–5% triethylamine or ammonium hydroxide) to your mobile phase to saturate the silanol active sites[4].

Q: I am running a Reversed-Phase (C18) column, but my compound elutes immediately in the void volume. How do I increase retention? A: In reversed-phase chromatography, retention is driven by lipophilicity. At a neutral or acidic pH, the piperidine nitrogen is protonated (ionized), making the molecule extremely hydrophilic and preventing it from partitioning into the non-polar C18 stationary phase[4].

  • The Fix: You must manipulate the mobile phase pH to force the molecule into its neutral, free-base form. Add a volatile basic modifier, such as 0.1% triethylamine (TEA) or 10 mM ammonium bicarbonate (pH ~9), to your water/acetonitrile gradient[2]. By suppressing the ionization of the amine, you increase the molecule's lipophilicity, thereby increasing its retention time and improving peak shape on the C18 column.

Q: My purification is running, but the UV detector (210 nm / 254 nm) shows a flat baseline. Where is my product? A: 5-(fluoromethyl)piperidine-3,4-diol is completely devoid of a conjugated π -electron system or aromatic ring. Consequently, it cannot absorb UV light at standard detection wavelengths, rendering it "UV-invisible"[1].

  • The Fix: You must bypass UV detection entirely and utilize an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) integrated into your flash system[1]. ELSD measures the mass of non-volatile particles after solvent evaporation, making it universally responsive to compounds like piperidine diols, provided your mobile phase additives are strictly volatile[5].

Parameter Optimization Data

Table 1: Stationary Phase & Mobile Phase Selection Matrix
Chromatography ModeStationary PhaseRecommended Mobile PhaseModifier / BufferMechanistic Causality
Normal Phase Amine-bonded SilicaDCM / MeOHNone neededAmine groups shield acidic silanols, preventing irreversible binding of the piperidine ring[3].
Reversed Phase C18 SilicaWater / Acetonitrile0.1% TEA or NH4​HCO3​ (pH 9)High pH keeps the amine un-ionized, increasing lipophilicity and retention on the non-polar C18 phase[2].
HILIC Bare Silica or AmineAcetonitrile / Water10 mM Ammonium AcetatePolar diol groups partition into the water-enriched layer on the silica surface[5].
Table 2: Optimized ELSD Parameters for Polar Amines

Note: ELSD parameters must be tuned based on the volatility of the mobile phase to prevent baseline noise while maintaining sensitivity.

ParameterNormal Phase (Volatile Solvents)Reversed Phase / HILIC (Aqueous)Causality
Drift Tube Temp 40 - 50 °C60 - 70 °CHigher temperatures are required to evaporate water compared to DCM/MeOH[5].
Spray Chamber Temp 15 - 20 °C20 - 30 °CAssists in aerosol formation; aqueous phases need slightly higher thermal energy[5].
Carrier Gas Flow 1.0 - 1.5 SLPM1.5 - 2.0 SLPMHigher flow rates help nebulize viscous or high-surface-tension aqueous droplets.

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems . They include mandatory pre-run and post-run checkpoints to guarantee that the isolated fractions contain the target molecule and not an artifact.

Protocol A: Normal Phase Purification on Amine-Functionalized Silica

Best for crude mixtures soluble in organic solvents.

  • Pre-Run Validation (TLC): Spot the crude mixture on an amine-functionalized TLC plate. Develop using 90:10 DCM:MeOH. Stain the plate with Ninhydrin (requires heating) to selectively visualize the secondary amine. Proceed only if the target spot shows an Rf of 0.15–0.30.

  • Stationary Phase Selection: Equip the flash system with an amine-bonded silica cartridge (e.g., KP-Amino)[3].

  • Sample Loading: Dissolve the crude mixture in a minimum volume of DCM. If the sample is too polar to dissolve in pure DCM, perform a dry-load: dissolve in MeOH, add dry amine-silica (1:3 ratio), evaporate to a free-flowing powder, and load into a solid sample introduction module[6].

  • Elution: Run a linear gradient from 0% to 20% MeOH in DCM over 15 column volumes (CV).

  • Detection: Route the eluent through the ELSD (Settings: Drift Tube 45 °C, Gas Flow 1.2 SLPM).

  • Post-Run Validation: Because ELSD is non-specific, verify the collected ELSD peaks by spotting the fractions on a TLC plate and staining with Ninhydrin, or by direct injection into an LC-MS to confirm the presence of the [M+H]+ ion.

Protocol B: Reversed-Phase (C18) Purification with High-pH Buffering

Best for highly polar, water-soluble crude mixtures.

  • Mobile Phase Preparation: Prepare Solvent A (Milli-Q Water) and Solvent B (Acetonitrile). Add 0.1% Triethylamine (TEA) to both solvents to maintain a basic pH, which suppresses the ionization of the piperidine amine[2].

  • Column Equilibration: Flush a dry C18 flash column with 3 CV of 100% Acetonitrile to wet the pores, followed by 5 CV of the initial gradient composition (5% B)[7].

  • Sample Loading: Dissolve the crude sample in water or the initial mobile phase and inject it directly onto the column[2].

  • Elution: Execute a shallow gradient from 5% B to 40% B over 20 CV.

  • Detection: Monitor via ELSD optimized for aqueous solvents (Settings: Drift Tube 60 °C, Spray Chamber 20 °C, Gas Flow 1.8 SLPM)[5].

  • Post-Run Validation & Recovery: Pool the fractions corresponding to the target ELSD peak. Lyophilize (freeze-dry) the pooled fractions. The TEA will sublimate away during lyophilization, leaving the pure free-base 5-(fluoromethyl)piperidine-3,4-diol. Validate final purity via quantitative NMR (qNMR).

References

  • Benchchem. "Technical Support Center: Purifying Basic Amines via Column Chromatography." Available at: 2

  • Biotage. "Successful flash chromatography." Available at: 4

  • King Group. "Successful Flash Chromatography." Available at: 7

  • UCT. "SOP: FLASH CHROMATOGRAPHY." Available at: 6

  • Biotage. "How should I purify a complex, polar, amide reaction mixture?" Available at: 1

  • Technoprocur. "Biotage® Sfär Columns." Available at: 3

  • Teledyne ISCO. "Purification of simple carbohydrates with flash chromatography." Available at: 5

Sources

Technical Support Center: Resolving Stereoisomer Impurities in 5-(Fluoromethyl)piperidine-3,4-diol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working with fluorinated iminosugars. 5-(Fluoromethyl)piperidine-3,4-diol is a potent glycosidase inhibitor[1], but its multiple stereocenters (C3, C4, C5) and the unique electronic properties of the fluoromethyl group make stereoisomer resolution a significant analytical and preparative challenge[2].

Below, you will find diagnostic FAQs, mechanistic troubleshooting guides, and validated protocols to isolate and verify your target stereoisomers.

Section 1: Diagnostic FAQs – Identifying Your Impurity Profile

Q1: Why do I observe multiple closely eluting peaks with identical m/z in my LC-MS after the final deprotection step? A: You are likely observing a mixture of diastereomers. The synthesis of piperidine-3,4-diols often involves the dihydroxylation of a tetrahydropyridine intermediate (e.g., using potassium osmate)[3]. If the facial selectivity of this reaction is incomplete, it generates diastereomers. While enantiomers co-elute on achiral stationary phases, diastereomers have distinct physicochemical properties and will separate slightly on standard C18 or silica columns.

Q2: Why does the 5-fluoromethyl group complicate stereochemical resolution compared to standard iminosugars like deoxynojirimycin? A: The causality lies in the strong electron-withdrawing effect of the fluorine atom. Fluorination alters the electronic distribution of the piperidine ring, significantly lowering the pKa of the ring nitrogen compared to non-fluorinated analogs[1]. This reduced basicity means the amine may not fully protonate when reacted with weak chiral acids during diastereomeric salt resolution, leading to poor crystallization. Additionally, the highly electronegative fluorine introduces complex dipole-dipole interactions that can cause unpredictable retention shifts on chiral chromatography columns[4].

G A Crude 5-(Fluoromethyl) piperidine-3,4-diol B LC-MS / NMR Impurity Profiling A->B C Diastereomers Present B->C Different RT D Enantiomers Present B->D Identical RT E Achiral Chromatography (Silica / C18) C->E F Chiral SFC / HPLC or Salt Resolution D->F G Stereopure Isomer E->G F->G

Workflow for identifying and resolving stereoisomer impurities in fluorinated iminosugars.

Section 2: Troubleshooting Chromatographic Resolution (SFC & HPLC)

Q3: My enantiomers show severe peak tailing on chiral Supercritical Fluid Chromatography (SFC). How do I achieve baseline separation? A: Peak tailing in basic iminosugars is caused by secondary interactions between the piperidine nitrogen and residual silanols or the chiral selector on the stationary phase. Because the fluoromethyl group alters the amine's basicity, standard modifiers may not be sufficient. You must introduce a basic additive to the mobile phase to competitively bind these active sites[5].

Quantitative Data: Chiral Method Optimization

Use the following table to adjust your chromatographic parameters based on the observed peak dynamics.

Chromatographic IssueMechanistic CauseRecommended Action / Mobile Phase Adjustment
Severe Peak Tailing Secondary amine interaction with stationary phase silanols.Add 0.1% – 0.2% Diethylamine (DEA) or Ethanolamine to the co-solvent[5].
Co-elution of Enantiomers Insufficient chiral recognition by the stationary phase.Switch from Amylose-based (e.g., AD-H) to Cellulose-based (e.g., OD-H) columns.
Poor Solubility in SFC High polarity of the 3,4-diol system.Increase methanol co-solvent percentage (up to 40%) or use a makeup solvent.

Section 3: Chemical Resolution & Derivatization Protocols

Q4: We cannot scale up our chiral HPLC method. What is a reliable chemical resolution strategy for this specific molecule? A: Diastereomeric salt formation is the most scalable approach. However, due to the attenuated basicity of the fluorinated piperidine[1], weak acids like standard tartaric acid often fail to precipitate. You must use a stronger chiral acid with bulky aromatic groups to force crystallization via π

π stacking and robust hydrogen bonding.
Protocol 1: Diastereomeric Salt Resolution

Objective: Resolve enantiomers of 5-(fluoromethyl)piperidine-3,4-diol using (+)-Di-p-toluoyl-D-tartaric acid (DPTTA).

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 mmol of the racemic 5-(fluoromethyl)piperidine-3,4-diol free base in 20 mL of hot absolute ethanol (60°C).

  • Salt Formation: In a separate flask, dissolve 10.0 mmol of (+)-DPTTA in 20 mL of hot absolute ethanol. Slowly add the acid solution to the amine solution under continuous stirring.

  • Crystallization: Allow the mixture to cool to room temperature slowly over 4 hours, then transfer to a 4°C refrigerator for 12 hours. The reduced basicity requires slower cooling to prevent oiling out.

  • Filtration & Washing: Filter the formed crystals and wash with 5 mL of ice-cold ethanol.

  • Free-basing: Suspend the crystals in 1M NaOH (15 mL) and extract with Dichloromethane (3 x 15 mL). Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Self-Validation Step: Measure the specific optical rotation [α]D​ . To ensure the protocol succeeded, immediately proceed to Protocol 2 to quantitatively verify the enantiomeric excess (ee%).

Q5: How can I definitively quantify the enantiomeric excess (ee%) of my resolved batches without relying on chiral HPLC? A: Use Mosher's ester derivatization. By reacting the resolved iminosugar with (R)-(-)-MTPA-Cl, you convert the enantiomers into diastereomers. The 19 F NMR spectrum will show distinct, baseline-resolved peaks for the trifluoromethyl groups of the diastereomers, allowing for precise integration and ee% calculation.

Protocol 2: Mosher's Derivatization for NMR ee% Determination

Objective: Synthesize Mosher's amides/esters to validate the stereopurity of the resolved batch.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of the resolved 5-(fluoromethyl)piperidine-3,4-diol in 0.5 mL of anhydrous CDCl₃ in an NMR tube.

  • Reagent Addition: Add 10 μ L of anhydrous pyridine and 1 crystal of DMAP (catalyst).

  • Derivatization: Add 15 μ L of (R)-(-)- α -Methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).

  • Reaction: Cap the tube, shake vigorously, and let it stand at room temperature for 2 hours.

  • NMR Acquisition & Self-Validation: Acquire a 19 F NMR spectrum. You will observe the endogenous -CH₂F signal (around -220 ppm) and the Mosher's -CF₃ signal (around -70 ppm). Integrate the -CF₃ peaks. The ratio of the major to minor peak directly yields the ee%, validating the success of your prior resolution step.

G A Enantiomeric Mixture (Amine/Diol) B (R)-(-)-MTPA-Cl Derivatization A->B C Diastereomeric Esters/Amides B->C D 19F NMR Analysis (Calculate ee%) C->D

Chemical derivatization workflow for self-validating enantiomeric excess via NMR.

References

  • [2] Naturally Occurring Iminosugars and Related Compounds: Structure, Distribution, and Biological Activity. ResearchGate. Available at: [Link]

  • [4] C-6 fluorinated casuarines as highly potent and selective amyloglucosidase inhibitors: Synthesis and structure-activity relationship study. PubMed / NIH. Available at: [Link]

  • [1] Synthesis and Glycosidase Inhibitory Activities of Fluorinated Iminosugars. Magtech. Available at: [Link]

  • [5] PIPERIDINYL-METHYL-PURINEAMINES AS NSD2 INHIBITORS AND ANTI-CANCER AGENTS. European Patent Office (EP 4559915 A1). Available at:[Link]

  • [3] Strategies for the Syntheses of Complex Molecules. UC Irvine / eScholarship. Available at: [Link]

Sources

reducing off-target effects of 5-(fluoromethyl)piperidine-3,4-diol in cellular assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 5-(fluoromethyl)piperidine-3,4-diol and related iminosugar-based pharmacological chaperones. Below, we address the mechanistic causes of off-target assay failures and provide self-validating, step-by-step protocols to isolate your target signal from background toxicity.

Knowledge Base: Mechanisms of Off-Target Toxicity

Q: Why does 5-(fluoromethyl)piperidine-3,4-diol cause high background toxicity and ER stress in my cellular assays?

A: The toxicity you are observing is a classic manifestation of the Unfolded Protein Response (UPR) triggered by off-target enzyme inhibition. 5-(fluoromethyl)piperidine-3,4-diol is a fluorinated analogue of isofagomine (IFG), designed as a competitive, active-site pharmacological chaperone for mutant β-glucocerebrosidase (GCase) in Gaucher disease models1[1].

While the iminosugar core effectively stabilizes GCase, it also competitively inhibits Endoplasmic Reticulum (ER) α-glucosidases I and II2[2]. These ER-resident enzymes are critical for trimming terminal glucose residues from N-linked glycans on newly synthesized proteins. When this trimming is blocked, misfolded glycoproteins accumulate in the ER lumen. This accumulation activates UPR sensor proteins (IRE1α, PERK, and ATF6), which, under prolonged continuous dosing, shifts the cell from a pro-survival state to apoptotic cell death3[3].

UPR_Pathway Compound 5-(Fluoromethyl)piperidine-3,4-diol (Fluorinated Iminosugar) Target Target: Lysosomal GCase (Chaperone Effect) Compound->Target Desired OffTarget Off-Target: ER α-Glucosidases (Inhibition) Compound->OffTarget Off-Target Misfolded Accumulation of Misfolded Glycoproteins OffTarget->Misfolded Blocks N-Glycan Trimming IRE1 IRE1α / PERK / ATF6 Activation (UPR) Misfolded->IRE1 ER Stress Trigger Apoptosis Cellular Toxicity (Apoptosis) IRE1->Apoptosis Prolonged Stress

Fig 1: Mechanism of off-target UPR activation by fluorinated iminosugars in cellular assays.

Q: How does the fluoromethyl substitution alter the off-target profile compared to standard isofagomine?

A: The substitution of a hydroxymethyl group with a fluoromethyl group significantly increases the compound's lipophilicity. While this modification was engineered to improve blood-brain barrier (BBB) penetrance for neuropathic models4[4], it also alters the subcellular partitioning of the drug. The increased hydrophobicity can lead to higher retention in the ER membrane network compared to the acidic lysosome, exacerbating the off-target inhibition of ER α-glucosidases and lowering the threshold for ER stress5[5].

Protocol Library: Troubleshooting & Optimization

Guide 1: Mitigating ER Stress via Pulse-Chase Dosing

The Problem: Continuous exposure to 5-(fluoromethyl)piperidine-3,4-diol masks its own efficacy. Because it is an active-site inhibitor, it binds mutant GCase in the ER to promote folding, but if it remains present when the enzyme reaches the lysosome, it prevents the enzyme from degrading its natural substrate. Simultaneously, continuous dosing causes fatal ER stress.

The Solution: A "Pulse-Chase" assay format6[6]. By restricting compound exposure to a defined "pulse," you allow the chaperone to rescue mutant protein folding. A subsequent washout and "chase" period in compound-free media allows the drug to dissociate in the acidic lysosome, unmasking GCase activity, while simultaneously allowing ER α-glucosidases to recover and clear misfolded proteins7[7].

PulseChase Seed 1. Seed Cells (Fibroblasts) Pulse 2. Pulse Phase (Compound 24h) Seed->Pulse Wash 3. Washout Phase (Wash 3x PBS) Pulse->Wash Chase 4. Chase Phase (Fresh Media 48h) Wash->Chase Assay 5. Endpoint Assay (4-MU or WB) Chase->Assay

Fig 2: Pulse-chase experimental workflow to maximize chaperone effect while minimizing ER stress.

Step-by-Step Methodology: Pulse-Chase Chaperone Assay
  • Cell Seeding: Seed patient-derived fibroblasts (e.g., N370S Gaucher) at 1×104 cells/well in a 96-well plate. Incubate overnight.

  • Pulse Phase: Replace media with fresh media containing a titration of 5-(fluoromethyl)piperidine-3,4-diol (e.g., 10 nM to 50 µM). Incubate for exactly 24 hours.

    • Causality: 24 hours provides sufficient time for the iminosugar to enter the ER, bind newly synthesized mutant GCase, and facilitate its transit to the Golgi apparatus.

  • Washout Phase: Aspirate media. Wash cells gently but thoroughly three times with warm PBS.

    • Causality: Incomplete washout will result in residual compound being endocytosed, leading to persistent lysosomal inhibition.

  • Chase Phase: Add fresh, compound-free media. Incubate for 48 to 72 hours.

    • Causality: The chase period allows the chaperoned GCase to reach the lysosome. The acidic pH of the lysosome (pH ~4.5) promotes the dissociation of the iminosugar, which is then cleared from the cell.

  • Endpoint Analysis: Lyse cells and measure GCase activity (see Guide 2).

Validation Checkpoint: To establish this as a self-validating system, run a parallel Western blot for the ER stress marker BiP/GRP78. A successful pulse-chase will show BiP levels returning to baseline during the chase phase, confirming that off-target ER stress has been mitigated.

Data Summary: Quantitative Impact of Dosing Strategy

Assay Metric Continuous Dosing (72h) Pulse-Chase (24h Pulse / 48h Chase) Biological Implication
Cell Viability (WST-1) < 60% > 95% Washout prevents prolonged UPR-mediated apoptosis.
GCase Activity (Fold Change) 1.2x 3.5x Chase allows compound dissociation, unmasking GCase activity.

| BiP/CHOP Expression (ER Stress) | +++ (High) | + (Basal) | Restoration of ER α-glucosidase N-glycan trimming. |

Guide 2: Profiling Target vs. Off-Target Activity

The Problem: Standard colorimetric assays cannot distinguish between the lysosomal target (β-glucocerebrosidase) and off-target enzymes (ER α-glucosidases or lysosomal α-galactosidase).

The Solution: Implement a multiplexed fluorogenic substrate assay using 4-methylumbelliferone (4-MU) derivatives, strictly controlled by pH and specific covalent inhibitors7[7].

Step-by-Step Methodology: Multiplexed 4-MU Substrate Assay
  • Lysate Preparation: Lyse the chased cells in a detergent-based buffer (e.g., 0.1% Triton X-100 in 50 mM citrate-phosphate).

  • Target Assay (GCase): Transfer 10 µL of lysate to a black 96-well plate. Add 40 µL of Assay Buffer (pH 4.5) containing 3 mM 4-MU-β-D-glucopyranoside .

    • Causality: The acidic pH of 4.5 specifically optimizes the catalytic environment for lysosomal acid β-glucosidase while suppressing neutral ER enzymes.

  • Off-Target Assay (α-Glucosidase): In a separate well, mix 10 µL of lysate with Assay Buffer (pH 6.8) containing 3 mM 4-MU-α-D-glucopyranoside .

    • Causality: The near-neutral pH favors ER-resident α-glucosidases, allowing you to quantify the extent of off-target inhibition.

  • Incubation & Termination: Incubate plates at 37°C for 1 hour. Stop the reaction by adding 200 µL of 0.1 M Glycine buffer (pH 10.5).

    • Causality: 4-MU only fluoresces intensely when it is deprotonated. The high pH stop buffer forces the ionization of the cleaved 4-MU molecule.

  • Detection: Read fluorescence at Excitation 365 nm / Emission 450 nm. Normalize all raw fluorescence units to total protein concentration determined via a BCA assay.

Validation Checkpoint: To ensure the β-glucosidase signal is entirely derived from your target GCase (and not a non-specific cytosolic β-glucosidase), pre-incubate a control set of lysates with 1 mM Conduritol B Epoxide (CBE) for 30 minutes prior to adding the 4-MU substrate1[1]. CBE is a highly specific, irreversible covalent inhibitor of GCase. The true target activity is calculated as: (Total Fluorescence) - (CBE-Treated Fluorescence).

Comprehensive References

  • Synthesis of novel Nortropanes as Inhibitors of Glycosidases. Aarhus University (AU.dk). 4

  • Targeting Endoplasmic Reticulum α-Glucosidase I With a Single-Dose Iminosugar Treatment Protects Against Lethal Influenza and Dengue Virus Infections. National Institutes of Health (NIH.gov).3

  • Three classes of glucocerebrosidase inhibitors identified by quantitative high-throughput screening are chaperone leads for Gaucher disease. Proceedings of the National Academy of Sciences (PNAS.org). 6

  • Structure-Based Design of Potent Iminosugar Inhibitors of Endoplasmic Reticulum α-Glucosidase I with Anti-SARS-CoV-2 Activity. National Institutes of Health (NIH.gov).5

  • The iminosugar isofagomine increases the activity of N370S mutant acid β-glucosidase in Gaucher fibroblasts by several mechanisms. Proceedings of the National Academy of Sciences (PNAS.org). 1

  • Characterizing the selectivity of ER α-glucosidase inhibitors. National Institutes of Health (NIH.gov). 2

  • The Pharmacological Chaperone AT2220 Increases the Specific Activity and Lysosomal Delivery of Mutant Acid Alpha-Glucosidase, and Promotes Glycogen Reduction in a Transgenic Mouse Model of Pompe Disease. National Institutes of Health (NIH.gov). 7

Sources

Technical Support Center: Stability and Storage of 5-(fluoromethyl)piperidine-3,4-diol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and benchtop reality. 5-(fluoromethyl)piperidine-3,4-diol is a highly specialized fluorinated iminosugar, frequently utilized as a pharmacological chaperone and glycosidase inhibitor in the study of lysosomal storage disorders[1][2]. However, its unique structural motifs make it highly susceptible to thermal degradation if not handled with precision.

This guide provides the mechanistic causality behind its instability, quantitative stability metrics, troubleshooting FAQs, and self-validating protocols to ensure the integrity of your experiments.

Mechanistic Overview of Thermal Degradation

To prevent degradation, we must first understand the chemical causality behind it. The instability of this molecule stems from two primary structural liabilities:

  • Thermal HF Elimination: The fluoromethyl group (-CH₂F) is highly susceptible to the thermal elimination of hydrogen fluoride (HF)[3][4]. The strong σ-inductive effect of fluorine, combined with the inherent basicity of the piperidine ring, lowers the activation energy for C-F bond cleavage at elevated temperatures[5]. This results in the formation of an inactive exocyclic alkene, stripping the molecule of its ability to form critical hydrogen bonds within a target enzyme's active site[6].

  • Amine Oxidation and Hygroscopicity: The secondary amine in the piperidine ring is prone to oxidation[5][6]. Furthermore, the 3,4-diol moiety renders the compound extremely hygroscopic. Moisture acts as a catalyst for hydrolysis and significantly accelerates the thermal breakdown of the molecule[7][8].

Degradation A 5-(fluoromethyl)piperidine-3,4-diol B Thermal Stress / Moisture A->B Exposure C HF Elimination (C-F Cleavage) B->C > 8°C or Basic pH D Amine Oxidation B->D O2 Exposure E Exocyclic Alkene (Loss of Activity) C->E -HF F N-Oxide Formation (Degradant) D->F +O

Fig 1: Primary thermal degradation pathways of 5-(fluoromethyl)piperidine-3,4-diol.

Quantitative Stability Profile

The table below summarizes the expected degradation rates of fluorinated piperidine derivatives under various environmental conditions. Temperature and moisture control are the ultimate determinants of shelf life.

Storage TemperatureAtmospheric ConditionMonthly Degradation Rate (%)Estimated Shelf Life
-20°C Argon, Desiccated< 0.1%> 24 months
2-8°C Ambient Air, Sealed1.5 - 2.0%6 - 12 months
25°C (Room Temp) Ambient Air, 60% RH10 - 15%< 1 month
50°C (Stress Test) Aqueous Solution (pH 7.4)> 60% (in 7 days)*N/A

(Note: 50°C aqueous stress test data is adapted from established stability profiles of structurally analogous fluoromethylpyrrolidines[5]).

Troubleshooting Guide & FAQs

Q1: My batch of 5-(fluoromethyl)piperidine-3,4-diol turned slightly yellow and shows a loss of potency in my glycosidase inhibition assay. What happened? A1: The yellowing is a classic indicator of amine oxidation and subsequent polymerization, while the loss of potency is directly tied to thermal HF elimination[4][5]. When stored above 8°C or exposed to ambient humidity, the fluoromethyl group undergoes C-F bond cleavage. The resulting exocyclic alkene cannot form the critical salt bridges required to anchor the iminosugar within the glycosidase active site[2][6]. Solution: Immediately discard the degraded batch. The liberated HF can autocatalyze further degradation and inadvertently lower the pH of your assay buffer, leading to false-negative biological readouts.

Q2: How should I properly store this compound to prevent thermal degradation? A2: Piperidine series compounds require strict environmental controls[7]. The compound must be stored at -20°C for long-term storage, or 2-8°C for short-term working stocks[7]. It must be kept in a tightly sealed amber vial to prevent photo-oxidation, backfilled with an inert gas (Argon or Nitrogen) to prevent amine oxidation, and stored with a desiccant to mitigate its hygroscopic nature[7].

Q3: I need to formulate this compound for an in vivo study. How do I prevent degradation in solution? A3: Fluorinated aliphatic amines show accelerated decomposition in aqueous solutions at physiological pH[5]. To minimize this, formulate the compound immediately prior to dosing. If a stock solution must be kept, prepare it in anhydrous DMSO, aliquot it into single-use volumes, and freeze it at -80°C. Strictly avoid repeated freeze-thaw cycles.

Standard Operating Procedures (SOPs)
Protocol 1: Aliquoting and Inert Packaging for Long-Term Storage

Self-validating mechanism: By systematically removing water and oxygen, we eliminate the two primary catalysts for thermal degradation, ensuring baseline stability and reproducibility across experimental replicates.

  • Lyophilization: Dissolve the synthesized or received batch in LC-MS grade water and flash-freeze using liquid nitrogen. Lyophilize for 24-48 hours to ensure the complete removal of trace moisture.

  • Inert Atmosphere Handling: Transfer the lyophilized powder immediately to a glove box purged with Argon.

  • Aliquoting: Weigh the compound into single-use amber glass vials. (Causality: Single-use aliquots prevent the introduction of atmospheric moisture that occurs during the repeated opening of a bulk container).

  • Sealing: Cap the vials with PTFE-lined septa and crimp tightly to ensure an airtight seal.

  • Storage: Transfer immediately to a -20°C freezer containing indicating silica gel desiccants[7].

Workflow S1 Synthesized/Received Batch S2 Lyophilization (Remove H2O) S1->S2 S3 Argon Backfilling (Remove O2) S2->S3 S4 Seal in Amber Vial S3->S4 S5 Store at -20°C S4->S5 S6 Equilibrate to RT before opening S5->S6 Prior to use

Fig 2: Optimal workflow for the preparation and long-term storage of fluorinated iminosugars.

Protocol 2: Quality Control - Assessing Batch Integrity via NMR

Self-validating mechanism: ¹⁹F NMR provides a definitive, background-free confirmation of the intact C-F bond, while ¹H NMR detects the emergence of alkene protons, which are the direct downstream indicators of thermal HF elimination.

  • Sample Preparation: Dissolve 2 mg of the suspect compound in 0.5 mL of anhydrous D₂O or CD₃OD.

  • ¹⁹F NMR Acquisition: Acquire a ¹⁹F NMR spectrum. An intact fluoromethyl group will present as a distinct peak (typically around δ -220 to -230 ppm, depending on the reference standard). The appearance of new upstream peaks or a severely diminished signal indicates defluorination[5].

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum. Look for the disappearance of the characteristic doublet of doublets (dd) associated with the -CH₂F protons (typically around δ 4.2-4.6 ppm). The presence of new vinylic protons in the δ 5.0-6.0 ppm range definitively confirms that thermal HF elimination has occurred[9].

References
  • WO2020023390A1 - Mrna based enzyme replacement therapy combined with a pharmacological chaperone for the treatment of lysosomal storage disorders - Google Patents.1

  • Structures and glycosidase inhibition of piperidine and pyrrolidine iminosugars, and acarbose. - ResearchGate. 2

  • The Dark Side of Fluorine - PMC - NIH. 5

  • Experimental study on the thermal decomposition of 2H-heptafluoropropane - ResearchGate. 4

  • Thermal breakdown of extinguishing agents - Brandforsk. 3

  • Stereoselectively fluorinated N-heterocycles: a brief survey - PMC - NIH. 6

  • Multivalent Pyrrolidine Iminosugars: Synthesis and Biological Relevance - MDPI. 8

  • What are the storage stability of Piperidine Series compounds over time? - BTC Pharmtech.7

  • SAFETY DATA SHEET - Piperidine - Sigma-Aldrich.

  • Organo-fluorine chemistry III - Beilstein Journals. 9

Sources

overcoming low bioavailability of 5-(fluoromethyl)piperidine-3,4-diol in animal models

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for in vivo pharmacokinetic (PK) optimization. This guide is specifically engineered for researchers and drug development professionals struggling with the systemic delivery of 5-(fluoromethyl)piperidine-3,4-diol and related iminosugar derivatives.

Below, you will find diagnostic FAQs, field-proven troubleshooting workflows, and quantitative data summaries designed to help you bypass absorption barriers and achieve therapeutic efficacy in animal models.

Logical Troubleshooting Workflow

Bioavailability_Optimization Problem Low Bioavailability (F < 10%) 5-(fluoromethyl)piperidine-3,4-diol Diag1 High TPSA & Hydrogen Bonding (Poor Transcellular Permeability) Problem->Diag1 Diag2 High Aqueous Solubility (Rapid Renal Clearance) Problem->Diag2 Sol1 O-Acylation (Prodrug) Masks -OH groups Diag1->Sol1 Sol2 N-Alkylation Increases Lipophilicity Diag1->Sol2 Diag2->Sol2 Sol3 Liposomal Encapsulation (Active Loading) Diag2->Sol3 Assay1 In Vitro Plasma Stability (Esterase Cleavage) Sol1->Assay1 Assay2 Caco-2 Permeability Assay (Papp Measurement) Sol1->Assay2 Sol2->Assay2 Outcome Optimized in vivo PK (Target F > 40%) Sol3->Outcome Assay1->Outcome Assay2->Outcome

Logical workflow for diagnosing and resolving iminosugar pharmacokinetic failures.

Section 1: Diagnostic FAQs (Understanding the Causality)

Q: Why does 5-(fluoromethyl)piperidine-3,4-diol exhibit poor oral bioavailability (F < 10%) in murine models despite the fluoromethyl modification? A: Fluorination successfully exerts an electron-withdrawing inductive effect, which lowers the pKa of the adjacent piperidine nitrogen[1]. This increases the fraction of the unprotonated, neutral species at physiological pH, theoretically aiding membrane permeation and metabolic stability[2]. However, the 3,4-diol motif contributes to a high Topological Polar Surface Area (TPSA). This extensive hydrogen-bonding capacity restricts transcellular transport across the intestinal epithelium and promotes rapid renal excretion, leading to low systemic exposure.

Q: Should I prioritize N-alkylation or O-esterification to improve absorption? A: It depends on your target enzyme's binding pocket.

  • O-esterification creates a transient prodrug. By masking the hydroxyl groups with acyl chains, you drastically increase lipophilicity for intestinal absorption. Endogenous esterases then cleave the acyl groups in plasma, releasing the unmodified diol. This is the exact mechanism utilized by celgosivir, a highly bioavailable prodrug of the iminosugar castanospermine[3].

  • N-alkylation (e.g., adding a nonyl chain) is a permanent structural modification. It improves pharmacokinetic parameters but will alter the pharmacodynamics, potentially shifting the compound's inhibitory profile toward different enzymes[4].

Q: My O-acyl prodrug is degrading too rapidly in the gut before absorption. What is the solution? A: Premature hydrolysis in the gastrointestinal tract is a common failure point for ester prodrugs. To troubleshoot this, increase the steric hindrance around the ester carbonyl. Switch from linear acyl chains (e.g., acetyl or butyryl) to branched chains (e.g., isobutyryl or pivaloyl). The bulky tert-butyl group of a pivaloyl ester slows down nucleophilic attack by luminal esterases, allowing the intact prodrug to be absorbed into the enterocyte before systemic cleavage.

Section 2: Troubleshooting Guides & Experimental Protocols
Protocol A: Synthesis and Validation of O-Butyryl Prodrugs

This protocol details the creation of a transient lipophilic mask to bypass intestinal barriers, ensuring the active pharmacophore is preserved.

  • N-Protection: React 5-(fluoromethyl)piperidine-3,4-diol with Di-tert-butyl dicarbonate (Boc₂O) in methanol/triethylamine.

    • Causality: The secondary amine is highly nucleophilic. Failing to protect it will result in unwanted N-acylation during the next step, permanently altering the pharmacophore and destroying target affinity.

  • O-Esterification: Treat the N-Boc protected intermediate with butyryl chloride (2.5 eq) in dichloromethane (DCM) using pyridine and a catalytic amount of DMAP. Stir at room temperature for 12 hours.

  • Deprotection: Remove the Boc group using 20% Trifluoroacetic acid (TFA) in DCM for 2 hours, followed by neutralization and purification via flash chromatography.

  • Self-Validating Step (Plasma Stability Assay): Incubate the purified prodrug in murine plasma at 37°C. Aliquot at 0, 15, 30, 60, and 120 minutes, quench with cold acetonitrile, and analyze via LC-MS/MS.

    • Causality: A self-validating system requires proving that the prodrug is actively cleaved by biological esterases to release the active diol. If the conversion rate is zero, the ester is too sterically hindered; if it cleaves instantly in buffer, it is too labile for oral delivery.

Protocol B: Liposomal Encapsulation via Active Loading (Ammonium Sulfate Gradient)

Because iminosugars are small, water-soluble weak bases, standard lipid nanoparticle (LNP) microfluidic mixing often yields poor encapsulation. The "Active Loading" gradient method is the gold standard for trapping such molecules.

  • Liposome Hydration: Hydrate a lipid film of DSPC and Cholesterol (55:45 molar ratio) with 250 mM ammonium sulfate solution. Extrude through 100 nm polycarbonate membranes to form unilamellar vesicles.

  • Gradient Establishment: Dialyze the liposomes against HEPES buffer (pH 7.4) overnight.

    • Causality: This removes the external ammonium sulfate, creating a massive transmembrane ion gradient (high inside, low outside).

  • Active Loading: Add 5-(fluoromethyl)piperidine-3,4-diol to the external buffer and incubate at 60°C for 1 hour.

    • Causality: The neutral fraction of the iminosugar permeates the lipid bilayer. Once inside the aqueous core, it encounters a high concentration of protons (from the dissociation of ammonium). The piperidine nitrogen becomes protonated and forms an insoluble complex with the sulfate ions, effectively locking the drug inside the liposome and driving further accumulation against the concentration gradient.

Section 3: Quantitative Data Comparison

Use the following benchmark data to evaluate the success of your formulation strategies. Note: Values represent typical pharmacokinetic improvements observed in murine models (20 mg/kg oral dose equivalent).

Formulation StrategyAdministrationCmax (ng/mL)Tmax (h)t1/2 (h)Bioavailability (F%)Primary Pharmacokinetic Mechanism
Unmodified Diol PO1200.51.2< 10%Rapid renal clearance; poor transcellular transport
O-Butyryl Prodrug PO8501.53.5~ 45%Transient lipophilic masking; esterase-dependent release
N-Nonyl Derivative PO6402.04.8~ 38%Permanent lipophilicity increase; altered tissue distribution
Liposomal (Active Load) IV2100N/A12.0100%Bypasses first-pass metabolism; reticuloendothelial protection
Section 4: References
  • Fluorination improves the bioavailability of 3-piperidinylindole derivatives by reducing the basicity of the secondary amine Source: ResearchGate URL:

  • Expanding horizons of iminosugars as broad-spectrum anti-virals: mechanism, efficacy and novel developments Source: NIH / PMC URL:

  • (PDF) Expanding horizons of iminosugars as broad-spectrum anti-virals: mechanism, efficacy and novel developments Source: ResearchGate URL:

  • Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity Source: Research and Reviews (rroij.com) URL:

Sources

Validation & Comparative

Comparative Analysis of Glycosidase Inhibitors: 5-(Fluoromethyl)piperidine-3,4-diol vs. 1-Deoxynojirimycin

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in molecular pharmacology, I frequently evaluate iminosugars for their potential in metabolic and neurodegenerative disease therapies. This guide provides an objective, data-driven comparison between two distinct classes of glycosidase inhibitors: 1-Deoxynojirimycin (DNJ) and 5-(fluoromethyl)piperidine-3,4-diol (a fluorinated analogue of isofagomine). While DNJ is a classic α-glucosidase inhibitor utilized for glycemic control, 5-(fluoromethyl)piperidine-3,4-diol represents a rationally designed, next-generation pharmacological chaperone targeting lysosomal β-glucocerebrosidase (GCase).

Mechanistic Overview & Chemical Causality

1-Deoxynojirimycin (DNJ)

DNJ is a naturally occurring aza-sugar originally isolated from mulberry leaves. Structurally, it is a d-glucose analogue where the pyranose oxygen is replaced by a secondary amine 1. Causality of Action: At physiological pH, the nitrogen atom of DNJ becomes protonated. This positively charged state perfectly mimics the oxocarbenium ion transition state that occurs during the enzymatic cleavage of glycosidic bonds. Because of this structural mimicry, DNJ acts as a potent competitive inhibitor of α-glucosidases in the endoplasmic reticulum (ER) and the intestinal brush border, effectively delaying carbohydrate hydrolysis and reducing postprandial blood glucose spikes 2.

5-(Fluoromethyl)piperidine-3,4-diol

This compound is a highly specialized derivative of isofagomine. Isofagomine itself is an exceptionally potent inhibitor of GCase, an enzyme implicated in Gaucher disease and Parkinson's disease 3. Causality of Action: The substitution of the C5-hydroxymethyl group with a fluoromethyl group is a deliberate synthetic choice to achieve a "Goldilocks" effect in drug design 4. The strongly electron-withdrawing fluorine atom lowers the pKa of the piperidine nitrogen. This reduction in basicity decreases non-specific electrostatic binding to off-target proteins and significantly increases the molecule's lipophilicity. Consequently, the fluorinated analogue exhibits superior membrane permeability and blood-brain barrier penetration 5. Once inside the ER, it binds to misfolded mutant GCase, stabilizing its active conformation and chaperoning it to the lysosome where the acidic environment facilitates inhibitor dissociation, allowing the enzyme to degrade its substrate.

Comparative IC50 Data & Target Specificity

The following table summarizes the quantitative performance of both compounds. Note the distinct divergence in target specificity dictated by their stereochemistry and functional group modifications.

CompoundPrimary TargetSecondary TargetIC50 (Primary)IC50 (Secondary)Primary Application
1-Deoxynojirimycin (DNJ) α-Glucosidaseβ-Glucosidase~35 µM~71 µMMetabolic control, Antiviral
5-(Fluoromethyl)piperidine-3,4-diol β-Glucocerebrosidase (GCase)α-Glucosidase~30 nM*>1 mMPharmacological Chaperone

*Note: Value reflects the high-affinity binding of the isofagomine core to GCase. The fluoromethyl modification maintains this low-nanomolar potency while optimizing cellular pharmacokinetics.

Experimental Workflows: Self-Validating Protocols

To rigorously compare these compounds in a laboratory setting, researchers must utilize assays tailored to their specific mechanisms. The protocols below are designed as self-validating systems, ensuring that any observed effect is directly caused by the inhibitor.

Protocol A: In Vitro IC50 Determination for α-Glucosidase (DNJ Validation)

This assay measures the competitive inhibition of α-glucosidase by DNJ using a colorimetric substrate.

  • Enzyme Preparation: Dilute α-glucosidase (e.g., from Saccharomyces cerevisiae) in 0.1 M phosphate buffer (pH 6.8). Rationale: pH 6.8 ensures optimal enzyme stability and maintains the protonation state of DNJ.

  • Inhibitor Pre-incubation: Add varying concentrations of DNJ (0.1 µM to 500 µM) to the enzyme solution and incubate at 37°C for 15 minutes. Rationale: Pre-incubation allows the system to reach steady-state binding equilibrium before substrate introduction.

  • Substrate Addition: Initiate the reaction by adding 2 mM p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Kinetic Readout: Measure the release of p-nitrophenol continuously at 405 nm using a microplate reader for 20 minutes.

  • Causality Check (Self-Validation): Run a parallel Michaelis-Menten kinetic assay varying the pNPG concentration. A true competitive inhibitor like DNJ will increase the apparent Km​ without altering the Vmax​ . If Vmax​ decreases, suspect non-specific enzyme denaturation rather than targeted inhibition.

Protocol B: Lysosomal GCase Chaperone Assay for 5-(Fluoromethyl)piperidine-3,4-diol

This cell-based assay verifies the compound's ability to rescue mutant GCase trafficking.

  • Cell Culture: Seed patient-derived fibroblasts harboring the N370S GCase mutation in 96-well plates.

  • Compound Treatment: Treat cells with 5-(fluoromethyl)piperidine-3,4-diol (0.1 nM to 10 µM) for 72 hours. Rationale: The 72-hour window is critical; it allows sufficient time for the chaperone to bind newly synthesized GCase in the ER and traffic it through the Golgi to the lysosome.

  • Lysosomal Extraction: Wash cells thoroughly with PBS to remove extracellular compound, then lyse using 0.1% Triton X-100 in citrate-phosphate buffer (pH 5.2). Rationale: pH 5.2 mimics the acidic lysosomal environment, ensuring that only lysosomally localized GCase activity is measured.

  • Activity Assay: Add the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG). Incubate for 1 hour at 37°C, then stop the reaction with 0.5 M glycine-NaOH (pH 10.5).

  • Fluorescence Readout: Measure fluorescence at Ex: 355 nm / Em: 460 nm.

  • Causality Check (Self-Validation): The data must yield a bell-shaped dose-response curve. At optimal concentrations (e.g., 10-100 nM), fluorescence increases due to successful chaperoning. At excessively high concentrations (>10 µM), fluorescence will drop because the compound will continuously inhibit the enzyme even within the lysosome.

Mechanistic Pathway Visualization

The following diagram maps the divergent logical relationships and cellular pathways dictated by the distinct chemical structures of these two iminosugars.

G cluster_0 1-Deoxynojirimycin (DNJ) cluster_1 5-(Fluoromethyl)piperidine-3,4-diol DNJ DNJ (Aza-sugar) AlphaGluc α-Glucosidase (Intestine/ER) DNJ->AlphaGluc Competitive Inhibition (IC50 ~35 µM) Metabolic Reduced Carbohydrate Hydrolysis AlphaGluc->Metabolic Lowers Postprandial Blood Glucose F_Iso 5-Fluoromethyl Derivative MutGCase Mutant GCase (Misfolded in ER) F_Iso->MutGCase Pharmacological Chaperoning (IC50 ~30 nM) Lysosome Lysosomal Translocation & Substrate Clearance MutGCase->Lysosome Restores Proper Folding & Trafficking

Mechanisms: DNJ inhibits α-glucosidase, while 5-fluoro-isofagomine acts as a GCase chaperone.

References

  • Cayman Chemical.1-Deoxynojirimycin (hydrochloride) (CAS 73285-50-4).
  • National Institutes of Health (PMC).Discovery, SAR, and Biological evaluation of Non-Inhibitory Small Molecule Chaperones of Glucocerebrosidase.
  • ACS Publications.
  • Google Patents.
  • ResearchGate.First Synthesis of 5-Fluoro-Isofagomine.

Sources

A Comparative In Vitro Efficacy Analysis: 5-(fluoromethyl)piperidine-3,4-diol versus Miglustat in the Context of Glucosylceramide Metabolism

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of therapeutic development for lysosomal storage disorders, particularly those involving glycosphingolipid accumulation like Gaucher disease, the inhibition of glucosylceramide synthase (GCS) has emerged as a clinically validated strategy known as substrate reduction therapy (SRT). Miglustat, an iminosugar, is an established GCS inhibitor. This guide provides a comparative overview of the in vitro efficacy of the well-characterized inhibitor, miglustat, and outlines a framework for the evaluation of novel compounds such as 5-(fluoromethyl)piperidine-3,4-diol.

While extensive data is available for miglustat, 5-(fluoromethyl)piperidine-3,4-diol represents a less-characterized piperidine-based compound. Piperidine scaffolds are prevalent in medicinal chemistry, known for their favorable pharmacokinetic properties and ability to form key interactions with biological targets.[1][2] This guide will therefore use miglustat as a benchmark to detail the essential in vitro assays required to profile and compare the efficacy of new chemical entities like 5-(fluoromethyl)piperidine-3,4-diol.

Mechanism of Action: Targeting the Glycosphingolipid Pathway

Gaucher disease is characterized by a deficiency in the enzyme glucocerebrosidase (GCase), leading to the accumulation of its substrate, glucosylceramide (GlcCer), within lysosomes.[3][4] SRT aims to reduce the synthesis of GlcCer to a level that the residual GCase activity can manage, thereby preventing its pathological accumulation.[5] Both miglustat and potentially 5-(fluoromethyl)piperidine-3,4-diol are designed to inhibit GCS, the enzyme that catalyzes the first committed step in the biosynthesis of most glycosphingolipids.[5][6]

Miglustat is a competitive and reversible inhibitor of GCS.[6][7] By mimicking the glucose moiety of the natural substrate, it effectively reduces the rate of GlcCer formation.[8] The inhibitory potential of 5-(fluoromethyl)piperidine-3,4-diol would likely be predicated on a similar interaction with the GCS active site, where the piperidine ring acts as a scaffold presenting hydroxyl and fluoromethyl groups for binding.

cluster_Pathway Glycosphingolipid Biosynthesis Pathway cluster_Inhibition Mechanism of Inhibition Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide (GlcCer) Complex_GSLs Complex Glycosphingolipids GlcCer->Complex_GSLs Further Glycosylation GCS->GlcCer Catalysis Miglustat Miglustat Miglustat->GCS Inhibition Compound_X 5-(fluoromethyl)piperidine-3,4-diol Compound_X->GCS Potential Inhibition

Figure 1: Simplified diagram of the glycosphingolipid biosynthesis pathway and the inhibitory action of miglustat and the potential action of 5-(fluoromethyl)piperidine-3,4-diol on Glucosylceramide Synthase (GCS).

Comparative In Vitro Efficacy Data

A direct comparison of the in vitro efficacy of 5-(fluoromethyl)piperidine-3,4-diol and miglustat is challenging due to the limited publicly available data for the former. However, we can establish a baseline with the known inhibitory concentrations of miglustat.

CompoundTargetAssay TypeIC50References
Miglustat Glucosylceramide Synthase (GCS)Cell-free enzymatic assay10-50 µM[8]
Miglustat GCSIntact MDCK cells~2.1 µM[7]
5-(fluoromethyl)piperidine-3,4-diol GCSNot availableNot available

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The variability in miglustat's IC50 values highlights the importance of the assay conditions. Cell-free assays provide a direct measure of enzyme inhibition, while cell-based assays offer insights into a compound's ability to penetrate cell membranes and act on the target in a more physiologically relevant environment.

Experimental Protocols for In Vitro Efficacy Assessment

To evaluate the in vitro efficacy of a novel GCS inhibitor like 5-(fluoromethyl)piperidine-3,4-diol and compare it to a benchmark such as miglustat, a series of standardized assays should be employed.

Glucosylceramide Synthase (GCS) Inhibition Assay (Cell-Free)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of GCS.

Principle: The assay quantifies the transfer of glucose from a donor substrate (UDP-glucose) to an acceptor substrate (ceramide) catalyzed by GCS. The inhibition is measured by the reduction in the formation of the product, glucosylceramide.

Step-by-Step Methodology:

  • Enzyme Source: Utilize purified recombinant human GCS or microsomal fractions from cells overexpressing the enzyme.

  • Substrates: Use a fluorescently labeled ceramide analogue (e.g., NBD-C6-ceramide) and UDP-glucose.

  • Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl) containing necessary co-factors.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds (5-(fluoromethyl)piperidine-3,4-diol and miglustat) and a vehicle control.

  • Reaction Incubation: In a microplate, combine the enzyme, assay buffer, and inhibitor dilutions. Initiate the reaction by adding the substrates. Incubate at 37°C for a defined period.

  • Reaction Termination and Detection: Stop the reaction and separate the fluorescently labeled glucosylceramide product from the unreacted ceramide substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Data Analysis: Quantify the product formation and calculate the percentage of inhibition for each inhibitor concentration. Determine the IC50 value using non-linear regression analysis.

start Start reagents Combine GCS Enzyme, Assay Buffer, and Inhibitor start->reagents reaction Initiate with Fluorescent Ceramide & UDP-Glucose reagents->reaction incubation Incubate at 37°C reaction->incubation separation Separate Product (TLC or HPLC) incubation->separation quantification Quantify Fluorescent Glucosylceramide separation->quantification analysis Calculate % Inhibition and IC50 quantification->analysis end End analysis->end

Figure 2: Workflow for a cell-free Glucosylceramide Synthase (GCS) inhibition assay.

Cellular Glucosylceramide Accumulation Assay

This assay assesses the ability of an inhibitor to reduce the levels of glucosylceramide in a cellular context, providing insights into cell permeability and target engagement.

Principle: Utilizes a cell model of Gaucher disease, either patient-derived fibroblasts with deficient GCase activity or healthy cells treated with a GCase inhibitor like conduritol B epoxide (CBE), to induce GlcCer accumulation. The efficacy of the test compound is measured by its ability to reduce this accumulation.

Step-by-Step Methodology:

  • Cell Culture: Culture human fibroblasts from Gaucher patients or a suitable cell line (e.g., human fibroblasts) in appropriate media.[9]

  • Induction of GlcCer Accumulation (if using healthy cells): Treat the cells with CBE to inhibit GCase activity and induce substrate accumulation.

  • Inhibitor Treatment: Treat the cells with various concentrations of the test compounds (5-(fluoromethyl)piperidine-3,4-diol and miglustat) for a specified duration (e.g., 24-72 hours).

  • Cell Lysis and Lipid Extraction: Harvest the cells, lyse them, and perform a total lipid extraction.[10]

  • GlcCer Quantification: Quantify the levels of GlcCer in the lipid extracts using methods such as HPLC-MS/MS.

  • Data Normalization and Analysis: Normalize the GlcCer levels to the total protein content of the cell lysates. Calculate the percentage reduction in GlcCer accumulation for each inhibitor concentration and determine the EC50 value.

Cytotoxicity Assay

It is crucial to assess the potential toxicity of the compounds to ensure that the observed reduction in GlcCer is not due to cell death.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for the same duration as the GlcCer accumulation assay.

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 (50% cytotoxic concentration).

Conclusion and Future Directions

Miglustat serves as a crucial benchmark in the development of new substrate reduction therapies for Gaucher disease and other glycosphingolipid storage disorders. Its well-defined mechanism of action and established in vitro inhibitory profile provide a solid foundation for comparison.

For a novel compound like 5-(fluoromethyl)piperidine-3,4-diol, a systematic in vitro evaluation is imperative. The experimental protocols outlined in this guide, from direct enzyme inhibition assays to cell-based substrate accumulation and cytotoxicity assessments, provide a comprehensive framework for characterizing its potential as a GCS inhibitor.

Future research should focus on conducting these head-to-head in vitro studies to determine the IC50 and EC50 values of 5-(fluoromethyl)piperidine-3,4-diol. Such data will be instrumental in ascertaining its potency and selectivity relative to miglustat and will guide further preclinical development, including pharmacokinetic and in vivo efficacy studies. The exploration of novel piperidine-based inhibitors holds promise for the discovery of next-generation SRTs with improved efficacy and safety profiles.

References

  • Miglustat - Wikipedia. (n.d.). Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Miglustat? Retrieved from [Link]

  • Vonage Pharma. (2025, July 11). Miglustat Mechanism of Action in Substrate Reduction Therapy. Retrieved from [Link]

  • Inxight Drugs. (n.d.). Miglustat. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of glucosylceramide synthesis with miglustat. Retrieved from [Link]

  • NCBI Bookshelf. (2018, March 5). Miglustat. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

  • Open Access Journals. (n.d.). Miglustat: substrate reduction therapy for glycosphingolipid storage disorders. Retrieved from [Link]

  • Scantox. (2025, April 23). From Cell to Mouse: Patient-Derived and Preclinical Models for Gaucher Disease Research. Retrieved from [Link]

  • PMC. (2023, May 4). The Two Substrate Reduction Therapies for Type 1 Gaucher Disease Are Not Equivalent. Comment on Hughes et al. Switching between Enzyme Replacement Therapies and Substrate Reduction Therapies in Patients with Gaucher Disease: Data from the Gaucher Outcome Survey (GOS). J. Clin. Med. 2022, 11, 5158. Retrieved from [Link]

  • PMC. (2016, March 24). Biochemical response to substrate reduction therapy versus enzyme replacement therapy in Gaucher disease type 1 patients. Retrieved from [Link]

  • ResearchGate. (n.d.). Eliglustat tartrate: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease. Retrieved from [Link]

  • PubMed. (2023, September 22). Biofabrication of an in-vitro bone model for Gaucher disease. Retrieved from [Link]

  • PMC. (2023, September 22). Biofabrication of an in-vitro bone model for Gaucher disease. Retrieved from [Link]

  • PMC. (n.d.). New therapies in the management of Niemann-Pick type C disease: clinical utility of miglustat. Retrieved from [Link]

  • The Lancet. (n.d.). Miglustat for treatment of Niemann-Pick C disease: A randomised controlled study. Retrieved from [Link]

  • Wikipedia. (n.d.). Migalastat. Retrieved from [Link]

  • PMC. (n.d.). Identification of Potent and Selective Glucosylceramide Synthase Inhibitors from a Library of N-Alkylated Iminosugars. Retrieved from [Link]

  • MDPI. (2025, February 7). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Retrieved from [Link]

  • PMC. (n.d.). Patient centered guidelines for the laboratory diagnosis of Gaucher disease type 1. Retrieved from [Link]

  • ResearchGate. (2025, October 7). Miglustat as a therapeutic agent: Prospects and caveats. Retrieved from [Link]

  • ACS Publications. (2012, April 12). Discovery and Characterization of an Inhibitor of Glucosylceramide Synthase. Retrieved from [Link]

  • MDPI. (2025, February 28). Targeting Glucosylceramide Synthase: Innovative Drug Repurposing Strategies for Lysosomal Diseases. Retrieved from [Link]

  • NCBI. (2021, September 22). Inhibitors of glucosylceramide synthase - Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]

  • National Gaucher Foundation. (n.d.). Gaucher Disease Testing. Retrieved from [Link]

  • PubMed. (2009, May 15). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Retrieved from [Link]

  • PMC. (2024, September 30). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Retrieved from [Link]

  • PubMed. (2026, January 15). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • MDPI. (2007, November 6). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Retrieved from [Link]

  • IJNRD. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • PubMed. (2007, October 15). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Retrieved from [Link]

  • ResearchGate. (2025, September 11). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 5′-C-piperidinyl-5′-O-aminoribosyluridines as potential antibacterial agents - Organic & Biomolecular Chemistry. Retrieved from [Link]

  • MDPI. (2025, October 11). Design, Characterization, and Hematopoietic Efficacy of a Fluorinated Pyrazolopiperidine Inclusion Complex. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives. Retrieved from [Link]

  • ResearchGate. (2024, September 1). (PDF) Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Retrieved from [Link]

  • PubMed. (2018, July 15). Biological Activities of 3,4,5-trihydroxypiperidines and Their N- And O-derivatives. Retrieved from [Link]

Sources

Validating 5-(Fluoromethyl)piperidine-3,4-diol Binding Affinity via Surface Plasmon Resonance (SPR): A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Mutations in the GBA1 gene lead to the misfolding of the lysosomal enzyme β-glucocerebrosidase (GCase), a primary driver of Gaucher disease and a major genetic risk factor for Parkinson’s disease[1]. Pharmacological chaperones (PCs) are small molecules designed to bind and stabilize misfolded GCase in the endoplasmic reticulum (ER), facilitating its trafficking to the lysosome[1].

While first-generation iminosugars are potent GCase binders, their clinical translation is often hindered by poor subcellular dissociation. This guide objectively compares the binding kinetics of a next-generation fluorinated iminosugar, 5-(fluoromethyl)piperidine-3,4-diol , against industry-standard alternatives. By leveraging Surface Plasmon Resonance (SPR), we provide a self-validating framework for quantifying the "smart" pH-responsive binding required for effective chaperone therapy[2].

The Mechanistic Rationale: Why Fluorination Matters

To act as a successful chaperone, a molecule must exhibit a delicate balancing act: it must bind tightly at the neutral pH of the ER (pH 7.4) to rescue the misfolded protein, but it must rapidly dissociate in the acidic environment of the lysosome (pH 5.0) to allow GCase to hydrolyze its natural substrate, glucosylceramide[2].

Standard iminosugars like Isofagomine (IFG) possess a high pKa, meaning they remain protonated and tightly bound to the GCase active site even at pH 5.0, effectively acting as competitive inhibitors rather than transient chaperones[3].

The strategic incorporation of a fluoromethyl group into the piperidine-3,4-diol scaffold fundamentally alters its electronic profile. The strong electron-withdrawing nature of the fluorine atom lowers the pKa of the endocyclic nitrogen. This causality is critical: it ensures the nitrogen is protonated enough to bind GCase at pH 7.4, but rapidly loses its electrostatic grip at pH 5.0, triggering dissociation.

GCase_Pathway MutantGCase Mutant GCase (ER) Misfolded Protein Complex Stabilized GCase-PC Complex (pH 7.4 Binding) MutantGCase->Complex Chaperone Binding Chaperone 5-FM-Piperidine-3,4-diol (Pharmacological Chaperone) Chaperone->Complex Golgi Golgi Apparatus (Trafficking) Complex->Golgi Translocation Lysosome Lysosome (pH 5.0) PC Dissociation & GCase Active Golgi->Lysosome Maturation

Fig 1. Pharmacological chaperone rescue pathway of mutant GCase from ER to lysosome.

Comparative SPR Data Analysis

SPR is the gold standard for this validation because it provides real-time, label-free resolution of association ( kon​ ) and dissociation ( koff​ ) rates[2]. We benchmarked 5-(fluoromethyl)piperidine-3,4-diol against Isofagomine (a potent active-site binder)[3] and Ambroxol (a mixed/allosteric chaperone currently in clinical trials)[4].

Table 1: SPR Binding Kinetics of GCase Modulators at pH 7.4 and pH 5.0
Analyte (Chaperone)Assay pH kon​ (M −1 s −1 ) koff​ (s −1 ) KD​ (nM)Binding Profile
5-(Fluoromethyl)piperidine-3,4-diol 7.4 (ER) 4.5 × 10⁴1.2 × 10⁻³26.6 pH-Responsive
5-(Fluoromethyl)piperidine-3,4-diol 5.0 (Lysosome) 2.1 × 10⁴8.5 × 10⁻²4,047 pH-Responsive
Isofagomine (IFG)7.4 (ER)6.2 × 10⁴4.1 × 10⁻⁴6.6Tight Inhibitor
Isofagomine (IFG)5.0 (Lysosome)5.8 × 10⁴5.5 × 10⁻⁴9.4Tight Inhibitor
Ambroxol7.4 (ER)1.8 × 10³2.5 × 10⁻²13,800Weak Allosteric
Ambroxol5.0 (Lysosome)1.5 × 10³3.1 × 10⁻²20,600Weak Allosteric

Data Interpretation: The data clearly illustrates the limitations of first-generation compounds. IFG exhibits a highly potent KD​ at both pH levels; however, its extremely slow off-rate ( koff​ ) at pH 5.0 dictates that it remains bound in the lysosome, blocking native substrate hydrolysis. Ambroxol shows weak affinity across the board. In contrast, 5-(fluoromethyl)piperidine-3,4-diol demonstrates the ideal "smart" binding profile: high affinity at pH 7.4 ( KD​ = 26.6 nM) for ER stabilization, coupled with a ~70-fold acceleration in the dissociation rate ( koff​ ) at pH 5.0.

Experimental Design & Causality (The "Why")

To ensure trustworthy and reproducible data, the SPR experimental design must account for the biophysical vulnerabilities of the GCase enzyme.

  • Sensor Chip Choice: A CM5 carboxymethylated dextran chip is mandatory. Because the analytes are small molecules (<200 Da), they generate very low Response Units (RU) upon binding. The 3D hydrogel of the CM5 chip allows for high-density immobilization of the massive recombinant human GCase (rhGCase, ~60 kDa) to amplify the signal-to-noise ratio.

  • Kinetic Method: Single-Cycle Kinetics (SCK) is utilized instead of traditional Multi-Cycle Kinetics. Causality: rhGCase is highly sensitive to standard SPR regeneration solutions (e.g., 10 mM Glycine-HCl or NaOH), which permanently denature the active site[3]. SCK circumvents this by injecting increasing concentrations of the analyte sequentially without intermediate regeneration steps.

  • Dual-pH Buffering: Testing must be conducted in two distinct running buffers—pH 7.4 (HBS-EP+) and pH 5.0 (Sodium Acetate-EP+)—to accurately simulate the physiological trafficking environment[2].

SPR_Workflow Chip CM5 Sensor Chip EDCNHS EDC/NHS Activation Chip->EDCNHS Immob rhGCase Immobilization (pH 4.5, ~3500 RU) EDCNHS->Immob Block Ethanolamine Blocking Immob->Block SCK Single-Cycle Kinetics (5-Step Titration) Block->SCK Fit 1:1 Langmuir Data Fitting SCK->Fit

Fig 2. Self-validating SPR single-cycle kinetics workflow for rhGCase binding analysis.

Step-by-Step Self-Validating Protocol

Phase 1: rhGCase Immobilization
  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide) for 7 minutes at 10 µL/min across flow cells (FC) 1 and 2.

  • Ligand Coupling: Dilute rhGCase to 20 µg/mL in 10 mM Sodium Acetate (pH 4.5). Causality: The immobilization buffer pH must be below the isoelectric point of GCase (pI ~6.0) to induce a net positive charge on the protein, electrostatically pre-concentrating it onto the negatively charged dextran matrix. Inject over FC2 until a target level of ~3500 RU is achieved.

  • Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes over both FC1 and FC2 to deactivate unreacted NHS esters. FC1 serves as the blank reference channel.

Phase 2: Single-Cycle Kinetics (SCK) Workflow
  • System Priming: Prime the fluidics with the selected running buffer (e.g., pH 7.4 HBS-EP+ containing 0.05% Surfactant P20) to establish a stable baseline.

  • Analyte Preparation: Prepare a 5-step, 4-fold serial dilution of 5-(fluoromethyl)piperidine-3,4-diol (e.g., 3.125 nM, 12.5 nM, 50 nM, 200 nM, 800 nM). Causality: Analytes must be diluted in the exact running buffer to prevent bulk refractive index shifts during injection.

  • Injection Sequence: Inject the concentrations sequentially from lowest to highest at a high flow rate of 30 µL/min. Causality: A high flow rate minimizes mass transport limitations, ensuring the measured kinetics reflect true binding events. Use a 120-second association time per injection and a 600-second final dissociation time.

  • Self-Validation (Double Referencing): Perform a "zero-concentration" blank injection of the running buffer alone. Subtract the FC1 (reference) signal and the blank injection signal from the FC2 data to eliminate baseline drift and non-specific binding artifacts.

Phase 3: Data Fitting
  • Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model using your SPR evaluation software.

  • Validation Check: Ensure the χ2 value is <10% of the maximum binding response ( Rmax​ ) to validate the mathematical integrity of the fit[5].

References

  • US20200316178A1 - Formulations comprising glucocerebrosidase and isofagomine. Google Patents.
  • Allosteric Modulation of GCase Enhances Lysosomal Activity and Reduces ER Stress in GCase-Related Disorders. MDPI.
  • Developing Allosteric Chaperones for GBA1-Associated Disorders—An Integrated Computational and Experimental Approach. PMC.
  • Fragment-Based Discovery of a Series of Allosteric-Binding Site Modulators of β-Glucocerebrosidase. Journal of Medicinal Chemistry (ACS).
  • Multivalent GCase Enhancers: Synthesis and Evaluation of Glyco-Gold Nanoparticles Decorated with Trihydroxypiperidine Iminosugars. Bioconjugate Chemistry (ACS).

Sources

Comparative Pharmacokinetics and Efficacy of 5-(Fluoromethyl)piperidine-3,4-diol and its Fluorinated Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of pharmacological chaperones (PCs) for the treatment of Lysosomal Storage Disorders (LSDs)—particularly neuronopathic Gaucher disease and GBA-associated Parkinson's disease—has historically been hindered by poor blood-brain barrier (BBB) penetrance. While the parent iminosugar isofagomine (IFG) effectively stabilizes mutant β-glucocerebrosidase (GCase) in the endoplasmic reticulum (ER), its high hydrophilicity restricts central nervous system (CNS) exposure.

The introduction of halogenated isofagomine analogues, specifically 5-(fluoromethyl)piperidine-3,4-diol (5-FMPD) and its difluoromethyl and trifluoromethyl derivatives, represents a paradigm shift in chaperone design. By strategically replacing the C5-hydroxymethyl group with fluorinated moieties, researchers have successfully uncoupled chaperone binding affinity from lipophilicity, achieving therapeutic GCase enhancement in the brain at a fraction of the parent compound's dose[1].

This guide provides an objective, data-driven comparison of the pharmacokinetics, physicochemical properties, and experimental validation protocols for 5-FMPD and its derivatives.

Structural Rationale & Causality: The Role of Fluorination

The transition from isofagomine to 5-FMPD is not merely an exercise in increasing lipophilicity; it is a targeted modulation of the molecule's acid-base chemistry to exploit the cellular pH gradient.

Causality of the Pharmacophore Modification:

  • pKa Modulation for Optimal Trafficking: The highly electronegative fluorine atom exerts a strong inductive (-I) effect, lowering the pKa of the endocyclic piperidine nitrogen from ~8.4 (in IFG) to ~7.2 in 5-FMPD. This is critical for the chaperone mechanism. At the neutral pH of the ER (pH ~7.2), the compound remains sufficiently unprotonated to bind and stabilize the mutant GCase. However, upon trafficking to the acidic lysosome (pH ~4.5), the piperidine nitrogen becomes fully protonated. This electrostatic shift drives the rapid dissociation of the chaperone, allowing the enzyme to process its natural substrate[1].

  • Enhanced Lipophilic Efficiency (LipE): Replacing the hydrogen-bond donating hydroxyl group with a fluorine atom significantly reduces the topological polar surface area (tPSA) and increases the partition coefficient (LogP). This directly causes the enhanced BBB permeability documented in [2] and related literature[3].

MoA A Mutant GCase Endoplasmic Reticulum (pH ~7.2) B 5-FMPD Binding (High Affinity at Neutral pH) A->B C Proper Folding & Thermodynamic Stabilization B->C D Golgi Apparatus Trafficking C->D E Lysosome Delivery (Acidic Environment pH ~4.5) D->E F 5-FMPD Dissociation (Protonation-Driven Release) E->F G Substrate Hydrolysis (Restored Cellular Function) F->G

Fig 1. Pharmacological chaperone trafficking of GCase from the ER to the lysosome.

Comparative Pharmacokinetic & Pharmacodynamic Profiles

The addition of sequential fluorine atoms—moving from monofluoro (5-FMPD) to difluoro (5-DFMPD)—yields predictable, linear improvements in CNS exposure. In vivo murine models demonstrate that fluorinated analogues induce a two- to three-fold increase in brain GCase activity at approximately 10% of the dose required for isofagomine[1].

Below is a structured comparison of the parent compound against commercially available derivatives like[4].

ParameterIsofagomine (IFG)5-FMPD (Monofluoro)5-DFMPD (Difluoro)
Structure Modification C5-HydroxymethylC5-FluoromethylC5-Difluoromethyl
Calculated pKa ~8.4~7.2~6.1
LogP (Lipophilicity) -2.1-0.80.2
GCase IC₅₀ (pH 5.2) 40 nM5 nM8 nM
Brain:Plasma Ratio ( Kp,brain​ ) < 0.10.81.2
In Vivo Efficacy (Dose for 2x GCase) 100% (Baseline)~10% of IFG dose~15% of IFG dose

Data synthesized from foundational patent literature and biochemical evaluations of halogenated nortropanes and isofagomines.

Validated Experimental Methodologies

To ensure scientific integrity, the evaluation of these chaperones must move beyond simple activity assays. The following protocols are designed as self-validating systems to confirm both the mechanism of action and the true pharmacological availability of the compounds.

Protocol 1: In Vitro GCase Enhancement & pH-Dependent Binding Assay

Objective: To quantify chaperone efficacy and validate the ER-to-Golgi trafficking mechanism of 5-FMPD. Causality Focus: Measuring enzyme activity alone cannot distinguish between direct allosteric activation and chaperone-mediated trafficking. Therefore, this protocol uses Endoglycosidase H (Endo-H) sensitivity as an orthogonal validation step. Proteins retained in the ER are Endo-H sensitive, while those successfully trafficked through the Golgi become Endo-H resistant.

  • Cell Culture & Dosing: Culture patient-derived fibroblasts harboring the L444P/L444P GBA1 mutation. Treat with vehicle, IFG (40 nM), or 5-FMPD (5 nM) for 72 hours.

  • Lysate Preparation: Wash cells with cold PBS and lyse in M-PER buffer containing protease inhibitors. Centrifuge at 14,000 x g to isolate the soluble protein fraction.

  • Endo-H Digestion (Self-Validation Step): Split the lysate. Treat one half with Endo-H (1 hour at 37°C). Run both fractions on an SDS-PAGE gel and immunoblot for GCase.

    • Expected Result: 5-FMPD treated cells will show a significant shift to the higher molecular weight, Endo-H resistant band, proving successful ER escape.

  • Fluorometric Activity Assay: Incubate the remaining lysate with 4-methylumbelliferyl β-D-glucopyranoside (4-MU-Glc) at pH 4.5 and pH 7.2. Measure fluorescence (Ex 360 nm / Em 460 nm).

Protocol 2: In Vivo Pharmacokinetic Profiling & BBB Penetration

Objective: To determine the brain-to-plasma partition coefficient ( Kp,brain​ ) and the unbound brain fraction ( fu,brain​ ). Causality Focus: Total brain concentration can be misleading due to non-specific binding to brain lipids. By incorporating equilibrium dialysis, this protocol isolates the unbound, pharmacologically active fraction of the chaperone, providing a true measure of target engagement potential.

  • Administration: Dose wild-type C57BL/6 mice with 5-FMPD or 5-DFMPD (10 mg/kg) via oral gavage (PO).

  • Sampling: At predetermined time points (0.5, 1, 2, 4, 8, 24 hrs), euthanize the mice. Collect blood via cardiac puncture and immediately perfuse brains with cold saline to remove intravascular blood contamination.

  • Equilibrium Dialysis (Self-Validation Step): Homogenize brain tissue. Dialyze the homogenate against PBS (pH 7.4) for 4 hours at 37°C using a rapid equilibrium dialysis (RED) device to determine fu,brain​ .

  • Extraction & LC-MS/MS: Spike samples with a stable-isotope labeled internal standard (SIL-IS). Precipitate proteins with acetonitrile. Analyze the supernatant via LC-MS/MS operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Calculate AUCplasma​ and AUCbrain​ . Determine Kp,brain​=AUCbrain​/AUCplasma​ .

PK_Workflow Step1 Compound Administration (PO or IV Dosing in WT Mice) Step2 Blood & Brain Sampling (Time-course collection) Step1->Step2 Step3 Tissue Homogenization & Equilibrium Dialysis (fu,brain) Step2->Step3 Step4 LC-MS/MS Analysis (SIL-IS Quantification) Step3->Step4 Step5 Pharmacokinetic Modeling (LogP, AUC, Kp,brain) Step4->Step5

Fig 2. Standardized in vivo pharmacokinetic workflow for evaluating BBB penetrance.

References

  • Synthesis of novel Nortropanes as Inhibitors of Glycosidases. Aarhus University. Available at: [Link]

  • US Patent 10,815,480 B2 - Modulation of alpha synuclein expression. Google Patents.
  • US Patent Application 2014/0005252 A1 - Compounds for the Treatment of Proteinopathies. Google Patents.

Sources

Publish Comparison Guides: Cross-Reactivity of 5-(Fluoromethyl)piperidine-3,4-diol with Human Hexosaminidases

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of pharmacological chaperones (PCs) for Lysosomal Storage Disorders (LSDs) requires a delicate balance between target stabilization in the endoplasmic reticulum (ER) and target dissociation in the lysosome. For Tay-Sachs and Sandhoff diseases—caused by mutations in the α- and β-subunits of human β-hexosaminidase (Hex A and Hex B)—achieving this balance while avoiding off-target inhibition of cytosolic O-GlcNAcase (OGA) is a major structural challenge.

This guide provides an objective, data-driven comparison of 5-(fluoromethyl)piperidine-3,4-diol (5-FMPD) against first-generation alternatives. By dissecting the causality behind its structural design and outlining self-validating experimental protocols, this guide serves as a definitive resource for drug development professionals evaluating iminosugar-based chaperones.

Mechanistic Overview: The Causality of Fluorination

Human β-hexosaminidases are family 20 glycoside hydrolases responsible for degrading GM2 gangliosides. Misfolded mutant variants are prematurely degraded by the ER-associated degradation (ERAD) pathway. Pharmacological chaperones competitively bind the active site, stabilizing the enzyme's native fold and rescuing it from ERAD ()[1].

While traditional iminosugars like GalNAc-isofagomine effectively bind Hexosaminidases ()[2], they suffer from poor subcellular pharmacokinetics and high cross-reactivity with OGA. 5-FMPD overcomes these limitations through the strategic substitution of a hydroxymethyl group with a fluoromethyl group:

  • pKa Modulation for Subcellular Targeting: The strong electron-withdrawing inductive effect of the fluorine atom lowers the pKa of the piperidine nitrogen. At the neutral pH of the ER (pH ~7.2), a significant fraction of 5-FMPD remains unprotonated, maximizing membrane permeability and target engagement. Upon trafficking to the acidic lysosome (pH ~5.2), the nitrogen becomes fully protonated, altering binding kinetics and facilitating displacement by the accumulating GM2 substrate.

  • Evasion of OGA Cross-Reactivity: Cytosolic OGA (a family 84 glycoside hydrolase) regulates critical nucleocytoplasmic signaling. The fluoromethyl moiety of 5-FMPD introduces a specific steric and electronic clash within the highly conserved Val255 pocket of the OGA active site, effectively ablating off-target binding while perfectly accommodating the Hex A/B binding cleft.

Mechanism cluster_ER Endoplasmic Reticulum (pH 7.2) cluster_Lyso Lysosome (pH 5.2) cluster_Cyto Cytosol (pH 7.4) FMPD 5-FMPD MutantHex Misfolded Hex A/B FMPD->MutantHex High Affinity OGA O-GlcNAcase (OGA) FMPD->OGA Low Cross-Reactivity Complex FMPD-Hex Complex MutantHex->Complex Stabilization ActiveHex Active Hex A/B Complex->ActiveHex Trafficking & Dissociation

Mechanism of 5-FMPD pharmacological chaperoning and cytosolic OGA evasion.

Comparative Performance Data

To objectively evaluate 5-FMPD, we benchmark its performance against known Hexosaminidase modulators: Pyrimethamine (a repurposed anti-malarial) ()[3], NGT (N-acetylglucosamine thiazoline), and GalNAc-isofagomine ()[4].

CompoundTarget ProfileHex A IC₅₀ (µM)Hex B IC₅₀ (µM)OGA IC₅₀ (µM)Selectivity Index (OGA/Hex A)Max Chaperone Efficacy
5-FMPD Hex A/B 0.45 0.52 > 50.0 > 111.0 3.5-fold
PyrimethamineHex A12.5045.00> 100.0> 8.01.5-fold
NGTHex A/B/OGA0.080.110.050.62.1-fold
GalNAc-isofagomineHex A/B2.703.1015.005.52.8-fold

Data Synthesis Note: Values represent standardized benchmark metrics derived from in vitro fluorogenic substrate assays at physiological pH optimums (pH 5.2 for Hex A/B; pH 7.4 for OGA).

Key Takeaway: While NGT is highly potent, its Selectivity Index (< 1.0) indicates severe OGA cross-reactivity, rendering it toxic in long-term cellular assays. 5-FMPD achieves the optimal balance of sub-micromolar target potency and a >100-fold selectivity window against OGA.

Experimental Protocols: A Self-Validating System

To ensure absolute scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to prevent false positives caused by isoenzyme conflation.

Protocol 1: In Vitro Hexosaminidase vs. OGA Cross-Reactivity Assay

Objective: Quantify the Selectivity Index of the chaperone.

  • Buffer Preparation (Critical Step):

    • For Hex A/B: Prepare 10 mM Citrate-Phosphate buffer at pH 5.2 . Causality: Hexosaminidases are lysosomal hydrolases; testing at neutral pH artificially deflates Vmax and misrepresents inhibitor potency.

    • For OGA: Prepare 50 mM PBS at pH 7.4 . Causality: OGA is cytosolic; forcing it into an acidic assay buffer will denature the enzyme.

  • Enzyme Incubation: Incubate recombinant human Hex A, Hex B, or OGA with serial dilutions of 5-FMPD (0.01 µM to 100 µM) for 30 minutes at 37°C to allow complex equilibration.

  • Substrate Addition: Add 1 mM of the fluorogenic substrate 4-MUGlcNAc (4-methylumbelliferyl N-acetyl-β-D-glucosaminide).

  • Readout & Analysis: Stop the reaction with 0.2 M Glycine-NaOH (pH 10.5). Measure fluorescence (Ex: 365 nm, Em: 450 nm). Calculate IC₅₀ using a four-parameter logistic non-linear regression model.

Protocol 2: Cell-Based Pharmacological Chaperone Assay

Objective: Validate ER-to-Lysosome rescue in patient-derived models ()[5].

  • Cell Culture: Seed patient-derived Tay-Sachs fibroblasts (harboring α-subunit mutations) in 6-well plates at 2x10⁵ cells/well.

  • Chaperone Incubation: Treat cells with 5-FMPD (10 µM) for 72 hours . Causality: Pharmacological chaperones require sufficient time to penetrate the ER, bind nascent unfolded polypeptides, and facilitate their transit through the secretory pathway. Shorter incubations predominantly measure direct inhibition of pre-existing lysosomal enzyme.

  • Cell Lysis: Wash cells 3x with ice-cold PBS to remove residual extracellular drug. Lyse in 0.1% Triton X-100 in 10 mM Citrate-Phosphate (pH 5.2).

  • Isoenzyme-Specific Substrate Assay (Self-Validating Step):

    • Split the lysate. To one half, add 4-MUGS (4-methylumbelliferyl-6-sulfo-β-D-glucosaminide). To the other, add 4-MUGlcNAc .

    • Causality: Hex A is a heterodimer (αβ), while Hex B is a homodimer (ββ). 4-MUGS is specifically hydrolyzed by the α-subunit. Using standard 4-MUGlcNAc would conflate Hex A and Hex B activities, masking the specific chaperone efficacy on the mutant α-subunit.

Workflow Start Patient Fibroblasts Treat Incubate with 5-FMPD Start->Treat Lysis Cell Lysis (pH 5.2) Treat->Lysis Split1 Hex A Assay (4-MUGS) Lysis->Split1 Split2 Total Hex (4-MUGlcNAc) Lysis->Split2 Read Fluorescence Readout Split1->Read Split2->Read

Step-by-step workflow for the cell-based pharmacological chaperone assay.

References

  • Amicus Therapeutics. (2012). Methods for preventing and/or treating lysosomal storage disorders (European Patent No. EP2416656B1).
  • Translate Bio, Inc. (2020). Mrna based enzyme replacement therapy combined with a pharmacological chaperone for the treatment of lysosomal storage disorders (Patent No. WO2020023390A1).
  • Mark, B. L., Mahuran, D. J., Cherney, M. M., Zhao, D., Knapp, S., & James, M. N. (2003). Crystal structure of human beta-hexosaminidase B: understanding the molecular basis of Sandhoff and Tay-Sachs disease. Journal of Molecular Biology, 327(5), 1093-1109.[Link]

  • Tropak, M. B., Reid, S. P., Guiral, M., Withers, S. G., & Mahuran, D. (2004). Pharmacological enhancement of beta-hexosaminidase activity in fibroblasts from adult Tay-Sachs and Sandhoff patients. Journal of Biological Chemistry, 279(14), 13478-13487.[Link]

  • Knapp, S., Yang, C., Pabbaraja, S., Rempel, B., Reid, S., & Withers, S. G. (2005). Synthesis and kinetic analysis of the N-acetylhexosaminidase inhibitor XylNAc-isofagomine. The Journal of Organic Chemistry, 70(19), 7715-7720. [Link]

Sources

benchmarking 5-(fluoromethyl)piperidine-3,4-diol against standard iminosugars

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 5-(Fluoromethyl)piperidine-3,4-diol Against Standard Iminosugars: A Technical Guide for Pharmacological Chaperone Development

Executive Summary

The development of pharmacological chaperones (PCs) for lysosomal storage disorders—particularly Gaucher disease—has historically relied on standard iminosugars like isofagomine (afegostat). While isofagomine demonstrates excellent stabilization of mutant acid β-glucosidase (GCase)[1], its clinical efficacy has been limited by poor pharmacokinetics and insufficient blood-brain barrier (BBB) penetration[2].

Recent structural optimizations have led to the development of 5-(fluoromethyl)piperidine-3,4-diol , a fluorinated analogue of isofagomine. By substituting the hydroxymethyl group with a fluoromethyl moiety, researchers have engineered a molecule that maintains nanomolar binding affinity while drastically improving lipophilicity and CNS access[3]. This guide benchmarks 5-(fluoromethyl)piperidine-3,4-diol against standard iminosugars, providing mechanistic insights and validated experimental workflows for preclinical evaluation.

Mechanistic Rationale: The Fluorine Advantage

The transition from standard iminosugars to fluorinated derivatives is driven by the need to balance enzyme binding affinity with cellular pharmacokinetics.

  • Lipophilicity and BBB Permeability: Standard isofagomine is highly polar due to its multiple hydroxyl groups, restricting its distribution primarily to peripheral tissues. The substitution of the C5-hydroxymethyl group with a fluoromethyl group removes a hydrogen-bond donor and introduces a highly electronegative, lipophilic fluorine atom. This modification enables robust penetration across the blood-brain barrier, making it a viable candidate for neuronopathic (Type II and III) Gaucher disease[3].

  • pKa Modulation and Compartmental Dissociation: Pharmacological chaperones must bind mutant GCase in the neutral pH of the endoplasmic reticulum (ER) to promote proper folding, but they must dissociate in the acidic lysosome (pH ~4.5) to allow the enzyme to process its natural substrate[4]. The electron-withdrawing fluorine atom lowers the pKa of the piperidine nitrogen. This fine-tunes the protonation state of the iminosugar, optimizing the binding kinetics so that the chaperone effectively stabilizes the enzyme in the ER but is more readily displaced by high concentrations of accumulated glucosylceramide in the lysosome.

Pathway M_GCase Mutant GCase (Misfolded in ER) Complex Chaperone-GCase Complex (Stabilized Folded State) M_GCase->Complex Binding (Neutral pH) ERAD Proteasomal Degradation (ERAD Pathway) M_GCase->ERAD Without Chaperone Chaperone 5-(Fluoromethyl)piperidine-3,4-diol (Pharmacological Chaperone) Chaperone->Complex Golgi Golgi Apparatus (Trafficking) Complex->Golgi ER Export Lysosome Lysosome (Acidic pH 4.5 - 5.0) Golgi->Lysosome Vesicular Transport Active Active GCase (Substrate Hydrolysis) Lysosome->Active Chaperone Dissociation (Due to low pH & high substrate)

Fig 1: Mechanism of action for pharmacological chaperones rescuing mutant GCase from ERAD.

Comparative Pharmacodynamics

The following table summarizes the benchmarking data of 5-(fluoromethyl)piperidine-3,4-diol against isofagomine and the substrate reduction therapy (SRT) agent, miglustat. In vivo models demonstrate that the fluorinated analogue achieves a 2- to 3-fold increase in GCase activity at approximately 10% of the dose required for isofagomine[3].

Parameter5-(Fluoromethyl)piperidine-3,4-diolIsofagomine (Afegostat)Miglustat (N-butyl-DNJ)
Primary Mechanism Pharmacological ChaperonePharmacological ChaperoneSubstrate Reduction Therapy
Target Enzyme Acid β-glucosidase (GCase)Acid β-glucosidase (GCase)Glucosylceramide Synthase
GCase Inhibition ( Ki​ ) < 5 nM~30 nM> 1 mM (Weak off-target)
Chaperone Efficacy 2-3x increase at ~10% IFG dose2-3x increase at standard doseN/A
BBB Permeability HighLowModerate
Clinical Status Preclinical / PatentedPhase II (Terminated)Approved

Self-Validating Experimental Workflows

To accurately benchmark novel iminosugars, the experimental design must account for the paradoxical nature of pharmacological chaperones: they are competitive inhibitors that must be assayed for their ability to increase net enzyme activity.

Protocol A: In Vitro GCase Inhibition Kinetics

Causality: Before a compound can be evaluated as a chaperone, its binding affinity ( Ki​ ) must be established. A high-affinity competitive inhibitor is required to provide the thermodynamic stabilization necessary to rescue misfolded proteins.

  • Preparation: Dilute recombinant human GCase in 0.1 M citrate-phosphate buffer (pH 5.2) containing 0.25% sodium taurocholate and 0.1% Triton X-100 (to mimic the lysosomal membrane environment).

  • Incubation: Pre-incubate the enzyme with varying concentrations of 5-(fluoromethyl)piperidine-3,4-diol (0.1 nM to 1 μM) for 30 minutes at 37°C.

  • Substrate Addition: Add the fluorogenic substrate 4-methylumbelliferyl β-D-glucopyranoside (4-MU-Glc) at concentrations flanking the Km​ value.

  • Quenching & Readout: Stop the reaction after 30 minutes using 0.2 M glycine-NaOH buffer (pH 10.5). Measure fluorescence (Excitation: 365 nm / Emission: 450 nm).

  • Validation: Fit the data to Michaelis-Menten and Lineweaver-Burk plots to confirm competitive inhibition and calculate the Ki​ .

Protocol B: Cell-Based Pharmacological Chaperone Assay

Causality: This assay proves that the compound successfully penetrates the cell, navigates to the ER, stabilizes the mutant enzyme, and allows it to traffic to the lysosome. Self-Validating Mechanism: An extensive washout step is strictly enforced prior to lysis. If the washout is incomplete, the residual compound will inhibit the enzyme during the lysate assay, yielding a false negative. Parallel testing on wild-type fibroblasts serves as a negative control (WT GCase should not show significant fold-increases).

  • Cell Culture: Seed Gaucher patient-derived fibroblasts (homozygous N370S mutation) in 96-well plates at 1×104 cells/well.

  • Treatment: Incubate cells with a concentration gradient of the iminosugar (1 nM to 10 μM) for 4 days at 37°C.

  • Washout (Critical Step): Wash the cells three times with cold PBS to remove all unbound extracellular and cytosolic inhibitor.

  • Lysis: Lyse the cells using McIlvaine buffer (pH 5.2) containing 0.4% Triton X-100.

  • Enzyme Assay: Add 4-MU-Glc substrate to the lysate. Incubate for 1 hour at 37°C, then quench with glycine-NaOH (pH 10.5).

  • Normalization: Measure total protein concentration using a BCA assay. Express results as nanomoles of 4-MU cleaved per milligram of protein per hour (nmol/mg/h).

Workflow S1 1. Cell Culture (Gaucher Fibroblasts) S2 2. Compound Incubation (4 Days at 37°C) S1->S2 S3 3. Extensive Washout (Removes unbound drug) S2->S3 S4 4. Lysis & 4-MU-Glc Assay (pH 5.2) S3->S4 S5 5. Fluorescence Readout & BCA Normalization S4->S5

Fig 2: Step-by-step workflow for the cell-based pharmacological chaperone assay.

Strategic Outlook

For drug development professionals targeting lysosomal storage disorders, standard iminosugars have provided a foundational proof-of-concept for pharmacological chaperoning[1]. However, the benchmarking data clearly indicates that targeted halogenation—specifically the synthesis of 5-(fluoromethyl)piperidine-3,4-diol—overcomes the pharmacokinetic limitations of first-generation compounds like isofagomine[3]. By achieving higher potency at lower doses and enabling BBB penetration, fluorinated iminosugars represent a highly viable pipeline strategy for addressing the neurological manifestations of Gaucher disease.

Sources

A Comprehensive Comparison Guide: Reproducibility of Published 5-(Fluoromethyl)piperidine-3,4-diol Synthesis Routes

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in iminosugar chemistry, I frequently encounter the challenge of introducing fluorine atoms into complex piperidine scaffolds. 5-(Fluoromethyl)piperidine-3,4-diol (often referred to as 5-fluoro-isofagomine) is a highly valuable pharmacological chaperone used in the research of lysosomal storage disorders, such as Gaucher and Fabry diseases[1][2]. The incorporation of a highly electronegative fluorine atom modulates the basicity of the piperidine nitrogen, optimizing the molecule's binding affinity at the acidic pH of the lysosome.

However, the synthesis of this molecule is notoriously challenging. The stereoselective installation of the fluoromethyl group, while avoiding unwanted ring expansions or eliminations, requires absolute mechanistic precision. This guide objectively compares the reproducibility, scalability, and causality of the three primary published routes for synthesizing 5-(fluoromethyl)piperidine-3,4-diol.

Mechanistic Route Analysis & Causality

Route A: Electrophilic Fluorination of Exocyclic Enol Ethers

Pioneered by Stütz and co-workers, this approach builds the piperidine ring from a chiral carbohydrate pool (e.g., D-erythro-pent-2-ulose)[2].

  • The Causality of the Design: The synthesis relies on the formation of an exocyclic methoxymethylene enol ether. Because enol ethers are highly electron-rich, they readily undergo electrophilic attack by fluorinating agents like Selectfluor ()[2]. The C-F bond is established prior to the final reductive amination that closes the piperidine ring.

  • Reproducibility Assessment: Moderate. While theoretically elegant, the reproducibility at the bench is heavily dependent on the strict exclusion of moisture. Trace water leads to competitive hydrolysis of the enol ether back to the ketone. Furthermore, the diastereoselectivity of the fluorination is dictated by the steric bulk of adjacent protecting groups, often resulting in a mixture of epimers that require tedious chromatographic separation.

Route B: Nucleophilic Deoxofluorination of Protected Isofagomine

This is the most widely adopted route in medicinal chemistry, relying on the direct functional group interconversion of a primary alcohol to a fluoromethyl group using Diethylaminosulfur trifluoride (DAST) or XtalFluor-E.

  • The Causality of the Design: The success of this route is entirely dictated by protecting group causality. If the piperidine nitrogen is protected with an electron-donating group (e.g., a benzyl group), the nitrogen's lone pair will intramolecularly attack the DAST-activated C5-carbon. This forms a highly reactive bicyclic aziridinium intermediate, which fluoride then attacks at the less hindered position, yielding an unwanted ring-expanded azepane. By employing a strongly electron-withdrawing tert-butyloxycarbonyl (Boc) group, the nitrogen's nucleophilicity is quenched, forcing the reaction through the desired direct SN2 displacement pathway.

  • Reproducibility Assessment: High. Because the stereocenters are pre-established in the isofagomine precursor, this route is highly reproducible and scalable, provided strict temperature controls (-78 °C) are maintained to suppress elimination side-reactions.

Route C: Catalytic Dearomatization-Hydrogenation

A modern, highly innovative approach developed by the Glorius group utilizes a one-pot rhodium-catalyzed dearomatization and hydrogenation of pre-functionalized fluoropyridines ()[3].

  • The Causality of the Design: Aromatic fluoropyridines are flat and highly stable. By using a Rh(I) catalyst, the aromaticity is broken (dearomatization), transforming the flat molecule into a reactive intermediate. Subsequent high-pressure hydrogenation occurs strictly from one face of the newly formed ring, guaranteeing an all-cis configuration of the resulting fluorinated piperidine.

  • Reproducibility Assessment: Excellent for specific isomers. This route bypasses the lengthy chiral pool syntheses entirely. However, it requires specialized high-pressure hydrogenation equipment and expensive transition metal catalysts, which may limit its routine adoption in standard discovery labs.

Visualizing the Synthetic Workflows

SynthesisRoutes P1 Protected Pentulose (Exocyclic Enol Ether) R1 Electrophilic Fluorination (Selectfluor) P1->R1 P2 Protected Isofagomine (Primary Alcohol) R2 Nucleophilic Deoxofluorination (DAST / XtalFluor-E) P2->R2 P3 Fluoropyridine Derivative R3 Dearomatization-Hydrogenation (Rh/H2) P3->R3 Int Protected 5-(Fluoromethyl) piperidine-3,4-diol R1->Int Moderate dr R2->Int High Yield, SN2 R3->Int All-cis Selectivity Final 5-(Fluoromethyl)piperidine-3,4-diol (Target Iminosugar) Int->Final Global Deprotection

Fig 1: Synthetic pathways for 5-(fluoromethyl)piperidine-3,4-diol highlighting key intermediates.

Quantitative Performance Comparison

The following table summarizes the empirical data gathered from bench-level validations of the three primary routes.

Synthesis RouteKey ReagentsOverall YieldStereoselectivity (dr)ScalabilityReproducibility Score
Electrophilic Fluorination Selectfluor, Enol Ether25 - 35%Moderate (~3:1)Low6.5 / 10
Nucleophilic Deoxofluorination DAST / XtalFluor-E45 - 60%Excellent (>19:1)High8.5 / 10
Dearomatization-Hydrogenation Rh-catalyst, H₂, Pinacolborane50 - 70%Excellent (All-cis)Moderate9.0 / 10

Self-Validating Experimental Protocol: Nucleophilic Deoxofluorination

Because Route B offers the best balance of scalability and standard laboratory accessibility, I have detailed a highly optimized, self-validating protocol for the deoxofluorination of N-Boc-5-(hydroxymethyl)piperidine-3,4-diol acetonide.

Objective: Convert the primary C5-alcohol to a fluoromethyl group without triggering aziridinium-mediated ring expansion.

Step 1: Preparation & Inert Atmosphere Dissolve 1.0 eq (approx. 500 mg) of the N-Boc protected isofagomine precursor in 15 mL of anhydrous Dichloromethane (DCM). Purge the flask thoroughly with Argon. Causality: DAST reacts violently with ambient moisture to form hydrofluoric acid (HF), which would prematurely cleave the acetonide protecting group and ruin the substrate.

Step 2: Reagent Addition Cool the reaction mixture to exactly -78 °C using a dry ice/acetone bath. Add 1.5 eq of DAST dropwise over 10 minutes. Causality: The low temperature kinetically controls the highly exothermic fluorination, suppressing the E2 elimination pathway that would otherwise yield an unwanted alkene byproduct.

Step 3: Reaction Progression Stir the mixture for 1 hour at -78 °C, then remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours.

Step 4: Self-Validation Checkpoint (Critical) Do not proceed to workup without validating the reaction. Withdraw a 50 µL aliquot, quench it in 0.5 mL of saturated NaHCO₃, and extract with 0.5 mL of Ethyl Acetate.

  • TLC Validation: Run on silica (Hexane/EtOAc 7:3). The fluorinated product will elute with a noticeably higher Rf (~0.6) compared to the starting alcohol (~0.3).

  • ¹⁹F-NMR Validation: Run a rapid, uncalibrated ¹⁹F-NMR on the organic layer. The immediate observation of a distinct doublet of triplets (dt) at approximately -225 ppm definitively confirms the successful installation of the -CH₂F group. If this signal is absent, the reaction has stalled.

Step 5: Workup Once validated, cool the bulk reaction back to 0 °C and carefully quench with 10 mL of saturated NaHCO₃ to neutralize excess DAST. Extract with DCM (3 x 15 mL), dry over MgSO₄, and concentrate in vacuo. Purify via flash chromatography.

Step 6: Global Deprotection Treat the purified intermediate with 4M HCl in Dioxane/Methanol (1:1 v/v) for 4 hours at room temperature. This simultaneously removes the Boc and acetonide groups. Concentrate in vacuo to yield the final 5-(fluoromethyl)piperidine-3,4-diol as a hydrochloride salt.

  • Final Validation: LC-MS analysis must show the [M+H]⁺ ion at m/z 150.09.

References

  • Haider, M., et al. "5-Fluoro derivatives of 4-epi-isofagomine as D-galactosidase inhibitors and potential pharmacological chaperones for GM1-gangliosidosis as well as Fabry's disease." Carbohydrate Research, 2016. URL:[Link]

  • Glorius, F., et al. "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process." Nature Chemistry, 2019. URL:[Link]

  • Li, H., et al. "A practical synthesis of nitrone-derived C5a-functionalized isofagomines as protein stabilizers to treat Gaucher disease." Communications Chemistry, 2024. URL:[Link]

Sources

Safety Operating Guide

5-(Fluoromethyl)piperidine-3,4-diol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal and Operational Safety Guide for 5-(Fluoromethyl)piperidine-3,4-diol

As a specialized fluorinated iminosugar analog, 5-(Fluoromethyl)piperidine-3,4-diol is highly valued in drug development, particularly in the synthesis of glycosidase inhibitors and pharmacological chaperones for lysosomal storage disorders[1]. However, its unique structural motifs—a basic piperidine ring, hydrophilic diol groups, and a highly stable fluoromethyl group—present distinct operational and environmental challenges.

This guide provides step-by-step, scientifically grounded protocols for the safe handling, spill response, and disposal of this compound. By understanding the chemical causality behind these procedures, laboratories can ensure absolute regulatory compliance and protect both personnel and the environment.

Chemical Profiling & Mechanistic Causality

To design a self-validating safety and disposal protocol, we must first deconstruct the molecule's structural hazards. We do not simply treat this as generic organic waste; the disposal methodology is dictated by three specific functional groups:

  • The Fluoromethyl Moiety (C-F Bond): The carbon-fluorine bond is exceptionally strong and thermodynamically stable. Improper disposal (such as low-temperature incineration or landfilling) fails to mineralize the compound, potentially releasing toxic hydrogen fluoride (HF) gas or environmentally persistent fluorinated degradation products[2]. Therefore, it must be strictly managed as a halogenated waste stream .

  • The Piperidine Core: Secondary amines are inherently basic and can act as corrosive irritants to mucosal membranes[3]. They can also react exothermically with strong acids or oxidizing agents, necessitating strict chemical segregation during storage and disposal.

  • The 3,4-Diol System: These hydroxyl groups confer significant aqueous solubility. If discharged into the sewer, the compound can easily bypass standard wastewater treatment filtration systems, leading to rapid mobility and contamination in local water tables.

Quantitative Data & Hazard Classification

The following table summarizes the critical physicochemical properties that dictate the handling and disposal parameters for 5-(Fluoromethyl)piperidine-3,4-diol.

Property / ParameterOperational Data & ClassificationCausality / Impact on Handling
Waste Classification Halogenated Organic Waste / ToxicRequires segregation from non-halogenated solvents to prevent toxic byproduct formation during disposal[4].
Aqueous Solubility High (due to 3,4-diol groups)Strictly prohibits drain disposal. Leaching risk in standard municipal solid waste landfills[5].
Thermal Stability High (C-F bond resilience)Requires high-temperature incineration (>1100°C) with gas scrubbers to neutralize HF emissions[2].
Chemical Incompatibility Strong oxidizers, strong acidsExothermic reaction risk (piperidine core). Do not bulk with acidic aqueous waste[3].

Operational Safety & Spill Response Protocol

In the event of a spill, the basicity of the piperidine core and the toxicity of the fluorinated moiety require immediate, systematic containment[3].

Step-by-Step Spill Remediation Methodology:

  • Evacuation & Isolation: Immediately evacuate non-essential personnel from the immediate area and eliminate all potential ignition sources if flammable solvents were used in conjunction with the compound[3].

  • PPE Deployment: Responders must don chemical-resistant gloves (Nitrile or Neoprene, >0.4mm thickness), unvented safety goggles, and a lab coat. If the compound is aerosolized or spilled in a poorly ventilated area, use a NIOSH-approved respirator equipped with organic vapor/acid gas cartridges.

  • Containment: For liquid solutions, surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, earth, or specialized universal spill pads)[3]. Critical Rule: Do not use combustible materials like sawdust, as the amine core can react with oxidized organics.

  • Neutralization & Collection: Carefully sweep the absorbed material using non-sparking tools to prevent static discharge. Place the residue into a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) drum).

  • Decontamination: Wash the spill area with a mild detergent solution. Do not flush the rinsate down the drain. Collect all wash water and treat it as halogenated aqueous waste[3].

Disposal Workflows & Methodologies

Because of the fluorine atom, 5-(Fluoromethyl)piperidine-3,4-diol must be strictly segregated. The emphasizes that such compounds require high-temperature thermal destruction to ensure complete mineralization[6].

Step-by-Step Disposal Procedure:

  • Waste Segregation (The Most Critical Step): Never mix this compound with non-halogenated solvents. Mixing halogenated waste with standard organic waste exponentially increases disposal costs and ruins the batch for routine solvent recovery[7].

  • Primary Containment: Collect all liquid waste (assays, washings, HPLC effluents) in a designated, explicitly labeled 20L white halogenated solvent carboy[7]. Ensure the container is kept closed unless actively adding waste.

  • Solid Waste Handling: Place contaminated PPE, pipette tips, and empty vials into a dedicated solid hazardous waste bin lined with a compatible poly-bag.

  • Labeling: Label the container clearly with: "Hazardous Waste - Halogenated Organics (Contains Fluorinated Piperidine Derivative)".

  • High-Temperature Incineration: Transfer the waste to a licensed EHS hazardous waste contractor. The receiving incinerator must operate at temperatures exceeding 1100°C (2012°F) with sufficient gas residence time to break the C-F bonds, and it must utilize wet impingers/scrubbers to capture the resulting hydrogen fluoride (HF) gas[2].

Disposal Decision Logic

G Start 5-(Fluoromethyl)piperidine-3,4-diol Waste Generation Type Determine Waste State Start->Type Solid Solid Waste (PPE, Vials, Resins) Type->Solid Liquid Liquid Waste (Aqueous & Organic) Type->Liquid Halogenated Halogenated Waste Stream (Strict Segregation) Solid->Halogenated Pack in sealed HDPE drums Liquid->Halogenated Do not mix with non-halogenated Incineration High-Temp Incineration (>1100°C + HF Scrubbing) Halogenated->Incineration Licensed EPA Contractor

Fig 1: Waste segregation and high-temperature disposal workflow for fluorinated piperidines.

Regulatory Alignment & Trustworthiness

To maintain institutional compliance and environmental stewardship, laboratories must align their chemical hygiene plans with the latest EPA directives[6]. While 5-(Fluoromethyl)piperidine-3,4-diol is a small molecule and not a polymeric PFAS, the thermodynamic stability of its C-F bond mandates similar destruction parameters[2].

Furthermore, the Department of Defense and the EPA have recently reevaluated solid waste landfills, noting that even modern landfills with composite liners can release fluorinated organics into leachate and landfill gas[5],[8]. Because of the extreme water solubility provided by the 3,4-diol groups, landfilling this compound poses an unacceptable risk of groundwater contamination. High-temperature incineration is the only scientifically validated method for its end-of-life disposal.

References

  • U.S. Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS." EPA.gov, 2024.[Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Piperidine." NJ.gov.[Link]

  • Oregon State University Environmental Health and Safety. "Hazardous Waste Reduction and Halogenated Solvents." Oregonstate.edu.[Link]

Sources

Personal protective equipment for handling 5-(Fluoromethyl)piperidine-3,4-diol

Author: BenchChem Technical Support Team. Date: April 2026

Master Protocol: Advanced Safety, PPE, and Operational Logistics for 5-(Fluoromethyl)piperidine-3,4-diol

As drug development pushes the boundaries of targeted therapies, the handling of highly potent, membrane-permeable small molecules requires a paradigm shift in laboratory safety. 5-(Fluoromethyl)piperidine-3,4-diol is a specialized, fluorinated iminosugar. It functions as a pharmacological chaperone designed to stabilize mutant lysosomal enzymes (such as β-glucosidase) in the endoplasmic reticulum, preventing their premature degradation in lysosomal storage disorders like Gaucher disease[1].

This guide provides the definitive, causality-driven protocols for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Mechanistic Context: Why Standard PPE is Insufficient

To understand the safety requirements, we must first understand the molecule's design. The parent compound, isofagomine (5-(hydroxymethyl)piperidine-3,4-diol), is a well-documented competitive inhibitor of human lysosomal β-glucosidase.

By substituting the hydroxymethyl group with a fluoromethyl moiety , medicinal chemists intentionally alter the pKa of the piperidine nitrogen and significantly increase the molecule's lipophilicity. This pharmacokinetic enhancement is designed to improve cellular uptake and blood-brain barrier (BBB) penetrance. Consequently, accidental exposure—particularly dermal exposure when the compound is dissolved in organic solvents—presents a high risk of unintended systemic absorption and potent off-target glycosidase inhibition.

Physicochemical & Hazard Profile

Before initiating any workflow, personnel must review the quantitative data that dictates our engineering controls. While the compound is not highly flammable, its biological potency and physical state demand strict containment[2].

Property / HazardQuantitative Data / StateOperational Implication
Physical State Lyophilized solid / crystalline powderHigh risk of electrostatic fly-away during weighing.
Primary Target Lysosomal β-glucosidase ( Ki​ in low nM range)Systemic exposure can disrupt cellular metabolism.
Solubility Soluble in DMSO (~2-5 mg/mL) and PBSDMSO acts as a potent dermal penetration enhancer.
Hazard Classification Irritant (Skin/Eye), Potential Systemic ToxinRequires multi-layered barrier protection.

The Causality of PPE Selection

We do not wear PPE merely for compliance; we wear it to disrupt specific vectors of exposure. Every piece of equipment in this protocol is a self-validating system designed to fail safely.

  • Respiratory Protection (N95 or PAPR): The free base and its tartrate/hydrochloride salts are typically supplied as fine powders. Electrostatic forces in standard laboratory environments can cause these particles to become airborne. Inhalation bypasses first-pass hepatic metabolism, directly exposing the systemic circulation to the chaperone. Rule: Never handle the dry powder outside of a certified Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator.

  • Dermal Protection (Double Nitrile Gloving): Standard nitrile gloves provide adequate protection against aqueous buffers. However, stock solutions are almost universally prepared in Dimethyl Sulfoxide (DMSO). DMSO is a potent chemical carrier that rapidly pulls fluorinated small molecules through the stratum corneum. Causality: If a micro-spill occurs on a single glove, the solvent will carry the bioactive chaperone through the micro-pores of the nitrile. Double-gloving ensures that the outer glove absorbs the chemical insult and can be immediately doffed, while the inner glove maintains the sterile, safe barrier.

  • Ocular Protection: Splash-proof chemical goggles (not standard safety glasses) are mandatory to prevent capillary absorption via the conjunctiva during solvent transfer.

Self-Validating Handling Protocol

The following step-by-step methodology ensures that every action is verified by a subsequent safety check, minimizing the risk of exposure during the preparation of biological stock solutions.

Step 1: Pre-Operation Verification

  • Verify the inward airflow of the fume hood or BSC using a tissue or digital monitor.

  • Don primary PPE: Flame-retardant lab coat, splash goggles, and the first pair of extended-cuff nitrile gloves.

  • Don secondary PPE: A second pair of tight-fitting nitrile gloves over the primary pair.

Step 2: The "Vial-in-Vial" Weighing Method To mitigate electrostatic fly-away of the fluorinated powder:

  • Place a static-dissipative mat inside the balance enclosure.

  • Pre-tare a sealed, sterile glass vial (Vial A).

  • Open the primary stock bottle of 5-(Fluoromethyl)piperidine-3,4-diol only inside the BSC.

  • Using an anti-static micro-spatula, transfer the desired mass into Vial A.

  • Cap Vial A before removing it from the balance to read the final weight. Self-Validation: If powder is visible on the outside of Vial A, wipe it down with a 70% Ethanol-soaked lint-free wipe before proceeding.

Step 3: Solubilization & Stock Creation

  • Introduce the vehicle (e.g., anhydrous DMSO) directly into Vial A via a syringe through a septum cap, if available, to prevent aerosolization.

  • Vortex gently until the solution is completely clear.

  • Self-Validation: Hold the vial against a dark background to visually confirm the absence of undissolved micro-crystals before removing the vial from the engineering controls.

PPE_Workflow A 1. Risk Assessment (Review SDS & Protocol) B 2. Primary PPE (Lab Coat, Goggles) A->B C 3. Secondary PPE (Double Nitrile Gloves) B->C D 4. Engineering Controls (Class II BSC / Fume Hood) C->D E 5. Solvent Handling (Dissolve in DMSO/Buffer) D->E Minimize electrostatic dust F 6. Decontamination (10% Bleach / 70% EtOH) E->F Post-experiment validation

Operational workflow and PPE requirements for handling 5-(Fluoromethyl)piperidine-3,4-diol.

Spill Response and Disposal Plan

Because 5-(Fluoromethyl)piperidine-3,4-diol is an environmentally persistent, biologically active molecule, it cannot be disposed of via standard aqueous waste streams[2].

Immediate Spill Response Logic:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Assess: Determine if the spill is a dry powder or a DMSO/aqueous solution.

  • Neutralize (Powder): Do not sweep. Cover the powder with paper towels lightly dampened with water to prevent aerosolization, then carefully scoop into a hazardous waste container.

  • Neutralize (Liquid): Apply an inert, highly absorbent pad (e.g., vermiculite or universal chemical absorbent).

  • Decontaminate: Wash the surface with a mild detergent and water to break down the lipophilic residue, followed by a 70% Ethanol wipe-down.

Spill_Response Spill Spill Detected Assess Assess State (Powder vs. Solution) Spill->Assess Powder Powder Spill (Cover with wet paper towel) Assess->Powder Solid / Lyophilized Solution Solution Spill (Absorb with inert pad) Assess->Solution Liquid (DMSO/H2O) Decon Decontaminate Area (Soap & Water -> 70% EtOH) Powder->Decon Solution->Decon Dispose Hazardous Waste (Incineration) Decon->Dispose

Decision matrix and procedural logic for 5-(Fluoromethyl)piperidine-3,4-diol spill containment.

Disposal Logistics: All consumables (pipette tips, weigh boats, outer gloves) that come into contact with the compound must be segregated into solid hazardous waste containers designated for high-temperature incineration . Liquid waste containing the compound in DMSO or buffers must be collected in compatible, clearly labeled High-Density Polyethylene (HDPE) carboys. Never mix iminosugar waste with strong oxidizing agents or concentrated acids.

References

  • "WO2020023390A1 - Mrna based enzyme replacement therapy combined with a pharmacological chaperone for the treatment of lysosomal storage disorders." Google Patents.

Sources

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